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  • Product: 3H-1,2,4-Triazole-3-thione
  • CAS: 36143-39-2

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Foundational

A Comprehensive Technical Guide to the Computational DFT Study of 3H-1,2,4-Triazole-3-thione Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the application of Density Functional Theory (DFT) in the study of 3H-1,2,4-triazole-3-thione derivatives. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the application of Density Functional Theory (DFT) in the study of 3H-1,2,4-triazole-3-thione derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. This document will delve into the theoretical underpinnings, practical methodologies, and critical analyses involved in the computational investigation of these molecules.

The Significance of 3H-1,2,4-Triazole-3-thione Derivatives in Drug Discovery

The 1,2,4-triazole nucleus is a key structural motif found in numerous pharmaceuticals with a wide range of therapeutic applications.[1][2] Derivatives of 3H-1,2,4-triazole-3-thione, in particular, have garnered substantial attention for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The presence of the thione group often enhances the biological efficacy of these compounds.

Computational studies, particularly those employing DFT, have become indispensable tools in modern drug discovery. They provide invaluable insights into the structural, electronic, and reactive properties of molecules, which can guide the rational design and synthesis of novel therapeutic agents. For 3H-1,2,4-triazole-3-thione derivatives, DFT studies can elucidate key aspects such as:

  • Tautomeric Stability: Understanding the predominant tautomeric form (thione vs. thiol) is crucial as it dictates the molecule's shape, electronic properties, and interaction with biological targets.

  • Molecular Geometry: Accurate prediction of bond lengths, bond angles, and dihedral angles provides a foundational understanding of the molecule's three-dimensional structure.

  • Electronic Properties: Analysis of Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBO) helps in predicting reactivity, stability, and potential sites for intermolecular interactions.

  • Spectroscopic Properties: Theoretical calculations of vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra can aid in the interpretation of experimental data and confirm the synthesized structures.

  • Structure-Activity Relationships (SAR): DFT-derived descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for biological activity.[5][6][7]

Theoretical Foundation: Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational quantum chemistry for medium to large-sized molecules due to its excellent balance of accuracy and computational cost.[8] The core principle of DFT is that the electronic energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction.

The choice of the exchange-correlation functional and the basis set is paramount for obtaining reliable results.

  • Functionals: For sulfur-containing systems like 1,2,4-triazole-3-thiones, hybrid functionals that incorporate a portion of Hartree-Fock exchange are often employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice.[8][9][10] However, for specific properties like activation energies, other functionals such as APFD might provide more accurate results.[4][11]

  • Basis Sets: Pople-style basis sets, such as 6-31G(d,p) and its more extensive versions like 6-311++G(d,p), are commonly used for these systems.[12] The inclusion of polarization functions (d,p) is essential for accurately describing the bonding involving heteroatoms, and diffuse functions (++) are important for anions and systems with significant electron delocalization. For sulfur-containing compounds, specialized basis sets or the addition of tight d functions can improve accuracy.[13][14][15]

A Validated Computational Workflow

A robust and self-validating computational protocol is essential for generating trustworthy results. The following workflow outlines a comprehensive approach to the DFT study of 3H-1,2,4-triazole-3-thione derivatives.

Caption: A simplified diagram illustrating the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. For a typical 3H-1,2,4-triazole-3-thione derivative, the MEP will show:

  • Negative Potential (Red/Yellow): Concentrated around the sulfur atom of the thione group and the nitrogen atoms of the triazole ring. These are the most likely sites for hydrogen bonding and interactions with electrophiles. [16][17]* Positive Potential (Blue): Located around the hydrogen atoms attached to the ring nitrogens and any alkyl or aryl substituents.

This information is critical for understanding how the molecule might interact with a biological target, such as the active site of an enzyme.

Advanced Applications in Drug Development

Quantitative Structure-Activity Relationship (QSAR)

DFT-calculated parameters can serve as descriptors in QSAR studies to build models that predict the biological activity of a series of compounds. [5][6]Key descriptors include:

  • HOMO and LUMO energies

  • HOMO-LUMO gap

  • Dipole moment

  • Atomic charges

  • Molecular volume and surface area

These models can then be used to virtually screen new derivatives and prioritize them for synthesis and biological testing.

Molecular Docking

The optimized 3D structures obtained from DFT calculations are essential starting points for molecular docking studies. [5][18]Docking simulations can predict the binding mode and affinity of a 1,2,4-triazole-3-thione derivative within the active site of a target protein. This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding affinity.

Conclusion and Future Directions

DFT calculations provide a powerful and versatile framework for investigating the properties of 3H-1,2,4-triazole-3-thione derivatives. This in-depth technical guide has outlined the theoretical basis, a validated computational workflow, and the interpretation of key results. By integrating these computational approaches into the drug discovery pipeline, researchers can accelerate the design and development of novel therapeutic agents based on this important heterocyclic scaffold.

Future studies will likely focus on:

  • More accurate and computationally efficient DFT functionals.

  • The use of machine learning in conjunction with DFT to develop more predictive QSAR models.

  • The application of these methods to understand the metabolic fate and potential toxicity of these compounds.

  • The investigation of reaction mechanisms involving these derivatives.

References

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  • What is the best computational chemistry software? : r/Chempros - Reddit. (2022, October 9). Retrieved from [Link]

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  • Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 977-986. Retrieved from [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (2025, December 27). Molecules. Retrieved from [Link]

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  • Which is best software for Density Functional theory calculation? - ResearchGate. (2019, January 21). Retrieved from [Link]

  • Synthesis, crystal structure elucidation, DFT analysis, drug-likeness and ADMET evaluation and molecular docking studies of triazole derivatives: Binary inhibition of spike protein and ACE2 receptor protein of COVID-19. (2022, May 14). Journal of Molecular Structure. Retrieved from [Link]

  • Shiroudi, A., et al. (2020). DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects. Journal of Molecular Modeling, 26(3), 57. Retrieved from [Link]

  • Computation Support - PARADIM. (n.d.). Retrieved from [Link]

  • DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione. (2022, August 1). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • GIAO/DFT studies on 1,2,4-triazole-5-thiones and their propargyl derivatives. (2013, December 15). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Design and screening of novel 1,2,4-Triazole-3-thione derivatives as DCN1 inhibitors for anticardiac fibrosis based on 3D-QSAR modeling and molecular dynamics. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

  • Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. (2021, March 30). Orbital: The Electronic Journal of Chemistry. Retrieved from [Link]

  • Design and screening of novel 1,2,4-Triazole-3-thione derivatives as DCN1 inhibitors for anticardiac fibrosis based on 3D-QSAR modeling and molecular dynamics. (n.d.). Retrieved from [Link]

  • COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. (2023, April). International Research Journal of Education and Technology. Retrieved from [Link]

  • Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. (n.d.). Molecules. Retrieved from [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (2025, December 27). Molecules. Retrieved from [Link]

  • Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives. (n.d.). Retrieved from [Link]

  • QSAR studies of 1,2,4-Triazoles. (n.d.). ISRES Publishing. Retrieved from [Link]

  • Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. (2005, September 15). Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Molecular electrostatic potential map of four compounds. (n.d.). Retrieved from [Link]

  • Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. (2016, June 15). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Molecular electrostatic potential (MEP) of the 1,2,3-triazole linked... (n.d.). Retrieved from [Link]

  • Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. (2005, August 6). Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Next-Generation Carbazole-Linked 1,2,4-Triazole-Thione Derivatives: Strategic Design, Synthesis, Molecular Docking, and Evaluation of Antidiabetic Potential. (2024, December 25). ACS Omega. Retrieved from [Link]

  • Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. (n.d.). Retrieved from [Link]

  • What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms? - ResearchGate. (2016, April 28). Retrieved from [Link]

  • Synthesis and QSAR studies of some novel disubstituted 1,2,4-triazoles as antimicrobial agents. (2014, February 15). Medicinal Chemistry Research. Retrieved from [Link]

  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (n.d.). Molecules. Retrieved from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025, September 4). Molecules. Retrieved from [Link]

  • Study on the electronic structure and molecular response mechanism of triazole derivatives under electric field regulation. (2025, August 2). Journal of Molecular Modeling. Retrieved from [Link]

  • Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. (2021, June 30). Indonesian Journal of Chemistry. Retrieved from [Link]

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  • Theoretical investigation of some 1,2,4-triazole-based molecules synthetized. (n.d.). Retrieved from [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024, December 20). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. (n.d.). Retrieved from [Link]

  • Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives. (n.d.). Retrieved from [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14). Pharmaceutical Journal of Ukraine. Retrieved from [Link]

  • Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling. (2024, November 14). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. (2025, May 23). Physical Chemistry Chemical Physics. Retrieved from [Link]

  • X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. (2021, August 29). Crystals. Retrieved from [Link]

  • 2005 Basis Set Requirements for Sulfur Compounds in Density Functional Theory a Comparison Between Correlation. (n.d.). Retrieved from [Link]

  • Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. (n.d.). Retrieved from [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (n.d.). Molecules. Retrieved from [Link]

Sources

Exploratory

crystal structure analysis of 3H-1,2,4-triazole-3-thione complexes

An In-Depth Technical Guide to the Crystal Structure Analysis of 3H-1,2,4-Triazole-3-Thione Complexes Foreword: From Molecular Blueprint to Functional Insight In the realms of medicinal chemistry and materials science, t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 3H-1,2,4-Triazole-3-Thione Complexes

Foreword: From Molecular Blueprint to Functional Insight

In the realms of medicinal chemistry and materials science, the 3H-1,2,4-triazole-3-thione scaffold is a cornerstone ligand. Its unique electronic properties, versatile coordination behavior, and pronounced biological activity make its metal complexes subjects of intense investigation.[1][2][3] The true potential of these complexes, however, can only be unlocked by understanding their precise three-dimensional architecture. Single-crystal X-ray diffraction (SC-XRD) is not merely a characterization technique; it is the definitive method for elucidating the atomic-level blueprint that governs a complex's function.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven perspective on the structural analysis of these fascinating compounds. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, ensuring a robust and reproducible approach to generating high-quality crystallographic data.

The Foundation: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins long before the diffractometer. The quality of the final structural model is inextricably linked to the quality of the single crystal, which in turn depends on a carefully optimized synthesis and crystallization strategy.

Ligand and Complex Synthesis: A Game of Stoichiometry and Environment

The synthesis of 3H-1,2,4-triazole-3-thione and its derivatives typically involves the alkaline cyclization of substituted thiosemicarbazides, a robust and well-documented method.[4][5] The subsequent complexation with a metal salt is where the artistry of coordination chemistry comes into play.

The choice of metal salt (e.g., chlorides, nitrates, acetates) and the solvent system (e.g., ethanol, methanol, DMF) are critical variables. These choices influence not only the coordination geometry of the resulting complex but also its solubility, which is a key factor for successful crystallization. The molar ratio of metal to ligand is paramount; a 1:2 ratio is common, but variations can lead to different structural motifs.[1]

Crystallization: The Pursuit of Perfection

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to facilitate the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined lattice.

Key Crystallization Techniques:

  • Slow Evaporation: This is the most straightforward method. A solution of the complex is left undisturbed in a vial covered with a perforated film, allowing the solvent to evaporate slowly over days or weeks. The gradual increase in concentration promotes the formation of a few large, well-ordered crystals rather than a mass of polycrystalline powder.[6]

  • Solvent Diffusion: This technique is ideal for complexes that are soluble in one solvent but insoluble in another. The complex is dissolved in the "good" solvent, and this solution is carefully layered with the "poor" solvent (the precipitant). Diffusion at the interface of the two liquids creates a localized zone of supersaturation, inducing slow crystal growth.

  • Solvothermal Synthesis: For coordination polymers or complexes with low solubility, solvothermal methods are employed. The reaction mixture is sealed in a Teflon-lined autoclave and heated above the boiling point of the solvent. The increased temperature and pressure can promote the formation of unique, thermodynamically stable crystalline phases that are inaccessible at ambient conditions.[7]

Experimental Protocol: Synthesis and Crystallization of a Representative Ni(II) Complex

This protocol outlines a general procedure for the synthesis and crystallization of a bis(4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol)nickel(II) complex.

Materials:

  • 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Ligand)

  • Nickel(II) chloride hexahydrate (Metal Salt)

  • Absolute Ethanol (Solvent)

  • 50 mL Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Glass vials (4 mL)

  • Parafilm

Procedure:

  • Ligand Solution: Dissolve the triazole ligand (2 mmol) in hot ethanol (15 mL) in the round-bottom flask with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve nickel(II) chloride hexahydrate (1 mmol) in ethanol (10 mL).

  • Complexation: Add the metal salt solution dropwise to the hot ligand solution while stirring vigorously. A color change and/or the formation of a precipitate should be observed.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.[1]

  • Isolation (if precipitate forms): Allow the mixture to cool to room temperature. Collect the solid precipitate by filtration, wash with cold ethanol, and air dry.

  • Crystallization (Slow Evaporation): Dissolve the solid complex in a minimal amount of a suitable hot solvent (e.g., ethanol, DMF, or a mixture). Filter the hot solution into a clean glass vial.

  • Growth: Cover the vial with Parafilm and pierce a few small holes with a needle. Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals gently with a small amount of cold solvent and allow them to dry.

The Workflow of Discovery: Single-Crystal X-ray Diffraction

SC-XRD provides an unambiguous map of electron density within the crystal, from which atomic positions, bond lengths, and angles can be determined with high precision. The process is a systematic workflow from a physical crystal to a refined digital model.

G cluster_wet_lab Physical Stage cluster_instrument Data Acquisition cluster_computational Computational Stage Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Selection Crystal Selection & Mounting Crystallization->Selection Data_Collection X-ray Data Collection (Diffractometer) Selection->Data_Collection Data_Reduction Data Reduction (Integration, Scaling, Absorption Correction) Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Full-Matrix Least-Squares on F²) Structure_Solution->Structure_Refinement Validation Validation & Finalization (CIF Report) Structure_Refinement->Validation

Caption: The workflow from synthesis to final crystal structure validation.
Experimental Protocol: A Guide to the SC-XRD Process

This protocol provides a conceptual framework for the steps involved in SC-XRD analysis.

Instrumentation & Software:

  • Optical Microscope

  • Single-crystal X-ray diffractometer (e.g., Bruker, Rigaku) with a suitable X-ray source (Mo or Cu Kα) and detector.

  • Crystallographic software suite (e.g., SHELX[8], Olex2).

Procedure:

  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically 0.1-0.3 mm in all dimensions.

  • Mounting: Mount the selected crystal on a glass fiber or a cryo-loop using a minimal amount of oil or grease.

  • Data Collection: Mount the fiber onto the goniometer head of the diffractometer. A preliminary screening is performed to determine the unit cell and crystal quality. If suitable, a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of each reflection, scaling the data, and applying corrections for absorption effects (e.g., using SADABS).[8]

  • Structure Solution: Using a program like SHELXT, the initial positions of the heavier atoms (metal, sulfur) are determined using direct methods.[8] This provides an initial, rough model of the structure.

  • Structure Refinement: The atomic model is refined against the experimental data using a full-matrix least-squares method on F² (e.g., with SHELXL).[8] In this iterative process, atomic positions and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined model is rigorously checked for correctness using tools like PLATON or the checkCIF service. The final output is a Crystallographic Information File (CIF), which contains all the information about the structure determination.

Deciphering the Architecture: Structural Interpretation

The final CIF is a rich source of chemical information. Proper interpretation reveals the intricate details of molecular geometry and intermolecular interactions.

Tautomerism and Versatile Coordination Modes

The 3H-1,2,4-triazole-3-thione ligand exists in a tautomeric equilibrium between the thione (C=S) and thiol (S-H) forms.[9] This duality is central to its coordination chemistry. Upon deprotonation of the thiol form or in certain coordination environments, it becomes a versatile donor, capable of binding to metal ions in multiple ways.

G cluster_tautomer Thione-Thiol Tautomerism cluster_modes Common Coordination Modes Thione Thione Form (N-H, C=S) Thiol Thiol Form (S-H, C=N) Thione->Thiol [H⁺] M1 Monodentate (S) Thiol->M1 Deprotonation M2 Bidentate Chelate (N,S) Thiol->M2 Deprotonation M3 Bidentate Bridge (N,N') Thiol->M3 Deprotonation M4 μ₄-Bridging (N,N',N'',S) Thiol->M4 Deprotonation

Caption: Ligand tautomerism and resulting coordination possibilities.
  • Monodentate Coordination: The ligand binds to a single metal center, typically through the sulfur atom.

  • Bidentate Chelation: The ligand forms a stable five- or six-membered ring by coordinating to a single metal center through both a nitrogen and the sulfur atom.[10]

  • Bidentate Bridging: The triazole ring acts as a bridge between two metal centers, coordinating through two of its nitrogen atoms (e.g., N1 and N2). This mode is fundamental to the formation of coordination polymers.[11]

  • μ₄-Bridging: In some cases, the ligand can be deprotonated twice and bridge multiple metal centers using all nitrogen atoms and the sulfur atom, creating complex 3D networks.[8]

Supramolecular Assembly: The Role of Non-Covalent Interactions

The final crystal packing is governed by a network of weaker, non-covalent interactions. Understanding these is crucial, as they can significantly influence the material's bulk properties.

  • Hydrogen Bonding: N-H···S and N-H···N hydrogen bonds are ubiquitous in these structures, often linking molecules into chains, sheets, or more complex three-dimensional arrays.[6][12]

  • π-π Stacking: The aromatic triazole and phenyl rings can stack on top of each other, contributing to the stability of the crystal lattice.[13]

  • Van der Waals Forces: These ubiquitous, weaker interactions fill the remaining space and are collectively significant in determining the overall density and stability of the crystal.

Quantitative Analysis: Summarizing Crystallographic Data

Presenting key structural data in a tabular format allows for rapid comparison and analysis. Below is a representative table summarizing crystallographic data for a hypothetical cadmium(II) complex.

ParameterValue
Crystal Data
FormulaC₁₂H₁₄CdN₈O₂S₂
Formula Weight502.85
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.456(2)
b (Å)16.123(4)
c (Å)12.345(3)
β (°)98.76(1)
Volume (ų)1663.4(7)
Z4
Data Collection
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected15280
Independent Reflections3845 [R(int) = 0.035]
Refinement
R₁ [I > 2σ(I)]0.0421
wR₂ (all data)0.1056
Goodness-of-fit (F²)1.07
Selected Bond Lengths (Å)
Cd-S12.543(1)
Cd-N42.312(2)

Table based on data styles found in sources like[8].

Conclusion: The Power of Structural Insight

The is a powerful discipline that provides the ultimate proof of molecular structure. It validates synthetic strategies, reveals subtle details of bonding and intermolecular forces, and provides the essential foundation for structure-activity relationship (SAR) studies in drug development and rational design in materials science.[14] By integrating careful synthesis, meticulous crystallization, and rigorous diffraction analysis, researchers can translate a molecular formula into a detailed structural model, paving the way for targeted innovation.

References

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  • Li, J., et al. (2008). Anion-Induced Coordination Versatility of 1H-1,2,4-Triazole-3-thiol (HtrzSH) Affording a New Hybrid System of Cadmium(II) Polymers: Synthesis, Structure, and Luminescent Properties. Crystal Growth & Design, 8(8), 2802–2811. [Link]

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  • Grigoriev, Y. V., et al. (2021). Structures of a Phosphoryl Derivative of 4-Allyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: An Illustrative Example of Conformational Polymorphism. Molecules, 26(18), 5619. [Link]

  • Bentabed-Ababsa, G., et al. (2018). Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. ResearchGate. [Link]

  • Al-Zaidi, J. M., et al. (2023). Synthesis, characterization, and biological evaluation of a novel Schiff base ligand derived from 1,2,4-triazole-3-thione and its Pt(IV) complex. Applied Organometallic Chemistry, 37(11), e7091. [Link]

  • Zhang, Y., et al. (2024). Two triazole-based coordination polymers: Synthesis and crystal structure characterization. Research Square. [Link]

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  • Szymańska-Kwiecień, A., et al. (2024). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical Chemistry Chemical Physics, 26(12), 8565-8578. [Link]

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  • Arshad, S., et al. (2023). Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. European Journal of Chemistry, 14(1), 155-164. [Link]

  • Sravya, G., et al. (2021). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]

  • Majeed, A. H., et al. (2023). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. RASAYAN Journal of Chemistry, 16(2), 996-1006. [Link]

  • Sameliuk, Y., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science, (2(48)), 32-43. [Link]

  • Perricone, U., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases. Pharmaceuticals, 16(12), 1682. [Link]

  • Sysoiev, D. O., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Chemistry, 6(3), 1184-1234. [Link]

  • Chen, C., et al. (2023). Single Crystal Structure Analysis of Three Novel Iron(II) Coordination Polymers with Bridging 1,3,5-Tris(1H-1,2,4-triazol-1-ylmethyl)benzene Linker. Preprints.org. [Link]

  • Sameliuk, Y., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science, 2(48), 32–43. [Link]

  • Parisi, E., & Centore, R. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 13(12), 1700. [Link]

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Foundational

Preliminary Investigation of 3H-1,2,4-Triazole-3-Thione Biological Activity: A Technical Guide

Executive Summary The 3H-1,2,4-triazole-3-thione scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Characterized by its unique dipole properties, rigidity, and capacity for extensive hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3H-1,2,4-triazole-3-thione scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Characterized by its unique dipole properties, rigidity, and capacity for extensive hydrogen bonding, this nitrogen-rich heterocycle demonstrates a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, mechanistic pathways, and biological evaluation of 1,2,4-triazole-3-thione derivatives, offering drug development professionals actionable insights and self-validating experimental protocols for lead optimization.

Chemical Rationale & Pharmacophore Dynamics

The pharmacological efficacy of 1,2,4-triazole-3-thiones is fundamentally rooted in their structural dynamics, specifically thione-thiol tautomerism . In the solid state, the thione form predominantly exists, whereas in solution, an equilibrium with the thiol form is established. This tautomeric flexibility allows the molecule to act simultaneously as both a hydrogen bond donor and acceptor.

When binding to biological targets—such as the active sites of kinases or microbial enzymes—the electron-donating nature of the sulfur atom paired with the nitrogen-rich ring enhances binding affinity through robust electrostatic interactions and π−π stacking. Furthermore, substitutions at the C-5 position drastically alter the lipophilicity and target specificity of the compound, enabling the rational design of targeted therapeutics[1].

Synthesis Workflows & Mechanistic Causality

The synthesis of 3H-1,2,4-triazole-3-thiones requires a multi-step, highly controlled reaction cascade. The most reliable methodology involves the base-catalyzed intramolecular dehydrative cyclization of thiosemicarbazides.

SynthesisWorkflow A Carboxylic Acid Esterification B Hydrazinolysis (Hydrazine Hydrate) A->B C Thiosemicarbazide Formation B->C D Alkaline Cyclization (Base Catalyzed) C->D E 3H-1,2,4-triazole-3-thione D->E

Workflow for the synthesis of 3H-1,2,4-triazole-3-thione derivatives.

Mechanistic Causality: The use of an alkaline medium (e.g., aqueous NaOH or KOH) during the final cyclization step is critical. The strong base deprotonates the terminal nitrogen of the thiosemicarbazide, significantly increasing its nucleophilicity. This drives the intramolecular nucleophilic attack on the carbonyl carbon. Subsequent acidification forces dehydration, yielding the thermodynamically stable 1,2,4-triazole ring[2].

Spectrum of Biological Activity

Antimicrobial and Antifungal Efficacy

Derivatives bearing electron-donating groups (e.g., -OH, -OCH3) or halogenated aromatic rings exhibit potent antimicrobial activity against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria[2]. The mechanism typically involves the disruption of bacterial cell wall synthesis or interference with DNA replication. Fungicidal activity against strains like C. albicans is often attributed to the inhibition of lanosterol 14 α -demethylase (CYP51), a critical enzyme in ergosterol biosynthesis[3].

Anticancer and Kinase Inhibition

Recent investigations highlight the anticancer potential of triazole-3-thiones, particularly those hybridized with isatin or pyridine-hydrazone scaffolds. These compounds act as potent kinase inhibitors. In silico and in vitro models suggest that specific derivatives inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway by directly binding to BRAF or MEK kinases, thereby halting the proliferation of triple-negative breast cancer (MDA-MB-231) and melanoma cells[4].

MechanismMAPK T Triazole-3-thione B BRAF Kinase T->B Inhibits M MEK1/2 B->M Phosphorylation E ERK1/2 M->E Phosphorylation P Cancer Proliferation E->P Gene Transcription

Proposed MAPK pathway inhibition mechanism by active triazole-3-thione derivatives.

Antitubercular Action

Resistance among dormant mycobacteria is a major clinical hurdle. Specific 1,2,4-triazole-3-thione derivatives have demonstrated high specificity and antitubercular activity against the dormant Mycobacterium tuberculosis H37Ra strain, achieving up to 98.6% inhibition with minimal cytotoxicity to human macrophages[5].

Quantitative Data Summary

The following table synthesizes the quantitative efficacy of various 1,2,4-triazole-3-thione derivatives across different biological targets:

Compound DerivativeTarget Pathogen / Cell LineAssay MethodologyKey Efficacy MetricReference
Arylhydrazone derivativesS. aureus, E. coliBroth MicrodilutionMIC / Zone: 12–14 mm[2]
Chromen-2-one hybridsHCT 116 (Colon Cancer)MTT AssayIC 50​ = 4.36 μM[6]
Pyridine-hydrazone scaffoldMDA-MB-231 (Breast Cancer)MTT AssayIC 50​ = 39.2 μM[4]
Isatin-triazole hydrazonesIGR39 (Melanoma)3D Spheroid AssayEC 50​ = 2–17 μM[7]
1,2,4-triazole-3-thione (4b)M. tuberculosis H37RaAlamar Blue Assay89–98.6% Inhibition[5]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic rationales for each step.

Protocol: Base-Catalyzed Cyclization Synthesis

Objective: Synthesize 5-substituted-3H-1,2,4-triazole-3-thione from a carboxylic acid precursor.

  • Esterification: Reflux the starting carboxylic acid with absolute ethanol and a catalytic amount of H 2​ SO 4​ . Causality: Converts the acid into an ester, a highly reactive electrophile necessary for nucleophilic acyl substitution.

  • Hydrazinolysis: Add 80% hydrazine hydrate to the ester solution and reflux for 7-8 hours. Causality: Hydrazine acts as a potent nucleophile, attacking the ester carbonyl to form an acid hydrazide. Monitor completion via TLC (Chloroform:Ethanol 4:1).

  • Thiosemicarbazide Formation: React the acid hydrazide with an appropriate aryl/alkyl isothiocyanate in dry ethanol. Causality: This introduces the critical sulfur atom required for the final thione moiety.

  • Alkaline Cyclization: Dissolve the thiosemicarbazide in 2N NaOH and reflux for 4 hours. Cool the mixture and acidify with dilute HCl to pH 3-4. Causality: The base deprotonates the nitrogen, driving ring closure. The subsequent acidification forces the precipitation of the thermodynamically stable thione product.

  • Validation: Confirm structure via FT-IR (look for C=S stretching at ~1270-1285 cm −1 and N-H stretching at ~3200 cm −1 ) and 1 H-NMR (DMSO-d 6​ ).

Protocol: Broth Microdilution for MIC Determination

Objective: Quantify the antimicrobial efficacy of synthesized derivatives.

  • Inoculum Preparation: Suspend bacterial colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Causality: Standardizing the bacterial load prevents false positives caused by over-inoculation.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the triazole derivative (starting at 500 μg/mL) in Mueller-Hinton broth. Causality: Logarithmic dilution provides a precise scale to pinpoint the exact Minimum Inhibitory Concentration (MIC).

  • Incubation & Indicator: Add 10 μL of the bacterial suspension to each well. Incubate at 37°C for 24h. Add 30 μL of 0.015% resazurin solution. Causality: Viable, metabolizing cells reduce blue resazurin to pink resorufin. This colorimetric shift provides an objective, self-validating readout, eliminating the subjectivity of visual turbidity checks. Include Ciprofloxacin as a positive control.

Protocol: MTT Cytotoxicity Assay

Objective: Evaluate the anticancer potential (IC 50​ ) of the compounds.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in 96-well plates at 5×103 cells/well. Incubate for 24h. Causality: Allowing 24h for attachment ensures cells are in the exponential log-growth phase prior to drug exposure.

  • Treatment & MTT Incubation: Treat cells with varying concentrations of the triazole derivative (1-100 μM) for 48h. Add MTT reagent (5 mg/mL) and incubate for 4h. Causality: The tetrazolium dye is reduced exclusively by mitochondrial succinate dehydrogenase in living cells into insoluble purple formazan.

  • Solubilization: Remove media and add 100 μL DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm. Causality: Absorbance directly correlates with the number of viable cells. Use Doxorubicin as a positive control to validate assay sensitivity.

Sources

Exploratory

Thermodynamic Stability and Tautomeric Equilibrium of 3H-1,2,4-Triazole-3-Thione Derivatives: A Comprehensive Technical Guide

Executive Summary The thione-thiol tautomerism of 1,2,4-triazole derivatives is a foundational concept in modern heterocyclic chemistry, dictating their chemical reactivity, spectroscopic behavior, and pharmacological ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thione-thiol tautomerism of 1,2,4-triazole derivatives is a foundational concept in modern heterocyclic chemistry, dictating their chemical reactivity, spectroscopic behavior, and pharmacological efficacy. Understanding the thermodynamic stability of the 3H-1,2,4-triazole-3-thione tautomer versus its thiol counterpart is critical for applications ranging from anti-corrosion materials to the rational design of broad-spectrum metallo-β-lactamase (MBL) inhibitors. This whitepaper synthesizes field-proven experimental protocols and quantum chemical computational workflows to provide an authoritative guide on evaluating and leveraging this tautomeric equilibrium.

Mechanistic Foundations of Thione-Thiol Tautomerism

In 1,2,4-triazole-3-thione systems, prototropic tautomerism involves the intramolecular or solvent-mediated migration of a proton between the nitrogen atom at position 2 (or 4) of the triazole ring and the exocyclic sulfur atom.

Extensive computational and crystallographic evidence demonstrates that in both the gas phase and condensed phases (e.g., solid-state or polar solvents like DMSO), the thione tautomer is thermodynamically dominant 1[1]. The driving force behind this stability is a combination of high molecular polarity, robust intermolecular hydrogen bonding capabilities, and hyperconjugative stabilization within the heterocyclic ring.

TautomerEquilibrium Thione 3H-1,2,4-Triazole-3-Thione (Major Tautomer) ΔG = 0.0 kcal/mol TS Proton Transfer Transition State Thione->TS Activation Energy (Intramolecular shift) Thiol 1,2,4-Triazole-3-Thiol (Minor Tautomer) ΔG ≈ +13.8 kcal/mol TS->Thiol Isomerization Thiol->Thione Rapid Relaxation (Thermodynamic Sink)

Caption: Prototropic thione-thiol tautomeric equilibrium and relative thermodynamic stability.

The isomerization kinetics are largely controlled by sigmatropic proton shifts. Advanced Natural Bond Orbital (NBO) analyses reveal that the stability of the thione ground state is heavily reinforced by non-bonding lone-pair orbital donations, specifically the LP(S)→σ∗(N−C) resonance energies 2[2].

Thermodynamic Stability: Quantitative Benchmarks

Density Functional Theory (DFT) is the gold standard for predicting tautomerization free energies in these heterocycles 3[3]. Benchmarking studies indicate that functionals such as CAM-B3LYP and M06-2X, paired with highly polarized and diffuse basis sets (e.g., 6-311++G(d,2p)), provide the most reliable correlation with experimental NMR and X-ray crystallographic data 4[4].

Table 1: Representative Thermodynamic & Spectroscopic Data of Tautomers
DerivativeComputational MethodRelative Energy (Thiol vs. Thione)Most Stable FormKey Spectroscopic/Electronic MarkerRef
Parent 3H-1,2,4-triazole-3-thione B3LYP, MP2Thiol is higher in energyThione IR: ~1261 cm⁻¹ (Thione normal mode)[[3]](3], 5[5]
4-amino-5-(4-nitrophenyl)-... HPLC-MS / UV-VisN/A (Empirical observation)Thione Shorter HPLC retention time (highly polar)6[6]
4-amino-5-indol-2-yl-... DFT/B3LYP+13.7 to +13.9 kcal/molThione Dipole moment: 3.348 Debye (Thione)1[1]
4-amino-5-methyl-... CBS-QB3, M06-2XThiol is higher in energyThione NBO: LP(S) → σ*(N-C) stabilization2[2]

Experimental & Computational Methodologies

To establish a robust, self-validating framework for tautomer characterization, researchers must pair empirical spectroscopic profiling with rigorous quantum chemical calculations.

Workflow cluster_0 Experimental Validation cluster_1 Computational Validation Start Synthesized 1,2,4-Triazole Derivative HPLC HPLC-MS Profiling (Polarity Assessment) Start->HPLC UVVis UV-Vis Spectroscopy (n→π* Transition Tracking) Start->UVVis DFT DFT Geometry Optimization (CAM-B3LYP/6-311++G**) Start->DFT Thermo Thermodynamic Stability Confirmation (Thione Dominance) HPLC->Thermo UVVis->Thermo Freq Frequency & NBO Analysis (Zero Imaginary Freqs) DFT->Freq Freq->Thermo

Caption: Self-validating experimental and computational workflow for tautomer characterization.

Protocol 1: Empirical Validation via HPLC-MS and UV-Vis Profiling

This protocol physically isolates and quantifies the tautomeric ratio in solution 6[6], 7[7].

  • Sample Preparation: Synthesize the 1,2,4-triazole-3-thione derivative. Prepare 1 mg/mL stock solutions in both a non-polar solvent (e.g., cyclohexane) and a polar protic solvent (e.g., ethanol).

    • Causality: The position of the tautomeric equilibrium is highly solvent-dependent. Polar solvents stabilize the highly polar thione form via hydrogen bonding, whereas non-polar solvents may shift the equilibrium slightly toward the thiol form.

  • UV-Vis Spectroscopic Scanning: Record absorption spectra from 200–400 nm.

    • Causality: The thione and thiol tautomers possess distinct chromophoric systems. The thione tautomer exhibits a characteristic absorption band at longer wavelengths corresponding to the n→π∗ transition of the C=S group.

    • Self-Validation Check: Isosbestic points must be observed when titrating the solvent polarity, confirming a clean two-state equilibrium without degradation byproducts.

  • HPLC-MS Analysis: Inject the sample onto a C18 reversed-phase column using a water/acetonitrile gradient (0.1% formic acid).

    • Causality: The thione form is significantly more polar than the thiol form. Consequently, it interacts less with the hydrophobic C18 stationary phase, resulting in a shorter retention time.

    • Self-Validation Check: Mass spectrometry (ESI-MS) must confirm identical m/z values for both the early-eluting (thione) and late-eluting (thiol) peaks, proving they are isomers rather than distinct chemical species.

Protocol 2: Quantum Chemical (DFT) Thermodynamic Workflow

This protocol calculates the relative Gibbs free energy ( ΔG ) to definitively prove thermodynamic preference [[3]](3], 4[4].

  • Molecule Building: Construct 3D geometries of the 1H, 2H, and 4H thione tautomers, alongside the thiol tautomer, using a molecular modeling suite (e.g., GaussView).

  • Method and Basis Set Selection: Configure the calculation using CAM-B3LYP or M06-2X functionals with a 6-311++G(d,2p) basis set. Apply a Polarizable Continuum Model (PCM) for solvent effects.

    • Causality: CAM-B3LYP and M06-2X accurately capture long-range interactions and dispersion forces. The inclusion of diffuse functions (++) is non-negotiable; the sulfur atom's diffuse electron cloud requires these functions to accurately model polarizability and relative free energy.

  • Geometry Optimization and Frequency Calculation: Execute the optimization with the Opt Freq keywords in Gaussian.

    • Causality: The frequency calculation extracts thermal corrections to the Gibbs free energy ( ΔG ), which is the true measure of thermodynamic stability.

    • Self-Validation Check: The output must yield zero imaginary frequencies. One or more imaginary frequencies indicate the structure is a transition state rather than a true local minimum.

  • Natural Bond Orbital (NBO) Analysis.

    • Causality: NBO analysis quantifies the hyperconjugative stabilization energies. The stability of the thione form is largely driven by non-bonding lone-pair orbital donations into antibonding orbitals.

Implications in Drug Design

The thermodynamic preference for the thione tautomer has profound implications for rational drug design, particularly in combating antimicrobial resistance. For instance, 1,2,4-triazole-3-thiones are being heavily optimized as broad-spectrum metallo-β-lactamase (MBL) inhibitors [[8]](8]. The 3D binding structures reveal that the highly stable triazole-thione scaffold is uniquely suited to bind to the catalytic site of dizinc metalloenzymes. The thione's exocyclic sulfur and adjacent triazole nitrogens act as a potent bidentate chelating system, effectively neutralizing the active site zinc ions required for β-lactam hydrolysis. Furthermore, the high polarity of the thione form enhances solubility and bioavailability profiles compared to the less stable thiol form.

References

  • Title: quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives | Source: Benchchem | URL: 3

  • Title: The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method | Source: JOCPR | URL: 6

  • Title: Benchmarking DFT Methods for 1,2,4-Triazoles | Source: Scribd | URL: 4

  • Title: Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies | Source: ACS Publications | URL: 5

  • Title: An In-depth Technical Guide to Thione-Thiol Tautomerism in Disubstituted 1,2,4-Triazoles | Source: Benchchem | URL: 7

  • Title: X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid | Source: MDPI | URL: 1

  • Title: Understanding the isomerization kinetics in the gas phase of a triazole-3-thione derivative: A theoretical approach | Source: ResearchGate | URL: 2

  • Title: Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM- and NDM-1-Producing Clinical Isolates | Source: ACS Publications | URL: 8

Sources

Protocols & Analytical Methods

Method

Application Note: Rational Synthesis and Characterization of 3H-1,2,4-Triazole-3-Thione Schiff Base Derivatives

Introduction & Mechanistic Rationale The 3H-1,2,4-triazole-3-thione scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its broad spectrum of biological activities, including potent antimicrobia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 3H-1,2,4-triazole-3-thione scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its broad spectrum of biological activities, including potent antimicrobial, antifungal, and anticancer properties[1][2]. When this core is functionalized with an azomethine (-C=N-) linkage to form a Schiff base, the resulting derivatives often exhibit enhanced lipophilicity, structural rigidity, and target binding affinity. Such modifications have proven particularly effective against challenging nosocomial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans[1][3].

This application note details a robust, self-validating synthetic protocol for generating 3H-1,2,4-triazole-3-thione Schiff base derivatives. The synthesis relies on a convergent multi-step pathway:

  • Hydrazinolysis : Nucleophilic acyl substitution of an ester precursor with hydrazine hydrate to yield a hydrazide.

  • Thiosemicarbazide Formation : Nucleophilic addition of the hydrazide to an aryl isothiocyanate.

  • Intramolecular Cyclization : Base-catalyzed ring closure of the thiosemicarbazide, driven by deprotonation and subsequent nucleophilic attack on the thiocarbonyl carbon, forming the 4-amino-3H-1,2,4-triazole-3-thione core[4].

  • Schiff Base Condensation : Acid-catalyzed nucleophilic addition of the triazole's primary amine to a substituted benzaldehyde, followed by dehydration to yield the final imine[5][6].

Synthetic Workflow

Pathway Step1 Ester Precursor (e.g., Ethyl benzoate) Step2 Hydrazide Intermediate (via Hydrazinolysis) Step1->Step2 + Hydrazine Hydrate Nucleophilic Acyl Substitution Step3 Thiosemicarbazide (via Isothiocyanate) Step2->Step3 + Aryl Isothiocyanate Nucleophilic Addition Step4 3H-1,2,4-Triazole-3-Thione (Base-Catalyzed Cyclization) Step3->Step4 + 4N NaOH, Reflux Intramolecular Ring Closure Step5 Schiff Base Derivative (Acid-Catalyzed Condensation) Step4->Step5 + Substituted Benzaldehyde, H+ Imine Formation

Synthetic workflow for 3H-1,2,4-triazole-3-thione Schiff base derivatives.

Step-by-Step Experimental Protocol

Safety Note: Hydrazine hydrate and isothiocyanates are highly toxic. Perform all steps in a well-ventilated fume hood using appropriate PPE.

Phase 1: Base-Promoted Cyclization to the Triazole Core
  • Reaction Setup : Suspend the thiosemicarbazide intermediate (10 mmol) in 50 mL of 4N aqueous sodium hydroxide (NaOH) in a 100 mL round-bottom flask[4].

    • Causality: The strongly basic environment is essential to deprotonate the amide nitrogen, increasing its nucleophilicity to drive the intramolecular attack on the thiocarbonyl group, facilitating ring closure.

  • Reflux : Heat the mixture to reflux for 12 hours. The initial suspension will gradually clarify into a homogeneous solution as the water-soluble sodium salt of the triazole-thione forms[4].

  • Neutralization & Precipitation : Cool the reaction mixture to 0–5 °C in an ice bath. Slowly add 4N HCl dropwise under continuous stirring until the pH reaches 5–6[4][6].

    • Self-Validation Checkpoint: A heavy pale-yellow or white precipitate must immediately form upon neutralization. This confirms the protonation of the thione salt into the neutral, highly lipophilic 3H-1,2,4-triazole-3-thione. The absence of a precipitate indicates incomplete cyclization or incorrect pH adjustment.

  • Isolation : Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove NaCl byproducts, and recrystallize from aqueous ethanol to afford the pure 4-amino-1,2,4-triazole-3-thione.

Phase 2: Acid-Catalyzed Schiff Base Condensation
  • Reaction Setup : Dissolve 10 mmol of the synthesized 4-amino-3H-1,2,4-triazole-3-thione in 30 mL of anhydrous ethanol or methanol[4][5].

  • Aldehyde Addition : Add 10 mmol of the desired substituted benzaldehyde (e.g., 4-fluorobenzaldehyde or 4-methoxybenzaldehyde) to the solution.

  • Catalyst Addition : Add 3–5 drops of glacial acetic acid or 1 mL of concentrated HCl[5][6].

    • Causality: The primary amine attached to the triazole ring is adjacent to an electron-withdrawing core, significantly reducing its nucleophilicity compared to standard aliphatic amines. The acid catalyst is strictly required to protonate the carbonyl oxygen of the benzaldehyde, increasing its electrophilicity and lowering the activation energy for the nucleophilic attack[5][6].

  • Reflux & Monitoring : Reflux the mixture for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (6:4) mobile phase.

    • Self-Validation Checkpoint: Successful imine formation is indicated by the disappearance of the primary amine spot (ninhydrin positive) and the emergence of a new, UV-active spot at a higher Rf​ value.

  • Isolation & Purification : Cool the solution to room temperature. The Schiff base typically precipitates as a crystalline solid[5]. Filter the solid under vacuum and recrystallize from hot ethanol/DMF to afford the pure Schiff base derivative[5].

Analytical Characterization & Quantitative Data

Successful synthesis is definitively validated through spectroscopic analysis. The hallmark of Schiff base formation is the disappearance of the primary amine ( NH2​ ) signals (typically ~5.49 ppm in 1H NMR) and the emergence of a sharp singlet corresponding to the azomethine (CH=N) proton between 8.45 and 8.90 ppm[4][7]. Furthermore, IR spectroscopy should reveal a strong C=N stretching band between 1604 and 1627 cm⁻¹[4][5].

Table 1: Representative Yields, Physical Properties, and Spectral Data for Synthesized Derivatives

Derivative / SubstituentYield (%)Melting Point (°C) 1H NMR: Imine (CH=N) 1H NMR: Thione (NH)IR: Imine (C=N)
4-Fluorobenzylidene [5]89%167–168 °C~8.60 ppm (s, 1H)~13.40 ppm (s, 1H)1604 cm⁻¹
4-Methoxybenzylidene [1][4]82%185–187 °C8.45–8.90 ppm (s, 1H)14.08–14.15 ppm (s, 1H)1618 cm⁻¹
Unsubstituted Benzylidene [4][8]71.3%195–197 °C8.45–8.90 ppm (s, 1H)14.08–14.15 ppm (s, 1H)1627 cm⁻¹

References

  • Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus . MDPI. Available at:[Link]

  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione . PMC / NIH. Available at: [Link]

  • SCHIFF BASES AND TRIAZOLOTHIADIAZINES DERIVED FROM A THIOPHENE-SUBSTITUTED 4-AMINO-3-MERCAPTO-1,2,4-TRIAZOLE . chem.uaic.ro. Available at:[Link]

  • Synthesis and Evaluation of Schiff Bases of 4-Amino-5-(chlorine substituted phenyl)-4H-1,2,4-triazole-3-thione as Antimicrobial Agents . Nepal Journals Online. Available at: [Link]

  • Lemon Juice Catalysed Green Synthesis of Triazole Based Schiff Base, Its Physico-Chemical & Spectral Characterisation... . IJRASET. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of New Thione Substituted 1,2,4-Triazole Schiff Bases as Novel Antimicrobial Agents . PMC / NIH. Available at: [Link]

  • Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione... . PMC / NIH. Available at: [Link]

  • Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer . PMC / NIH. Available at:[Link]

Sources

Application

Application Note: 3H-1,2,4-Triazole-3-Thione Derivatives as Advanced Copper Corrosion Inhibitors in Halide Environments

Target Audience: Materials Scientists, Electrochemists, and Corrosion Engineers. Introduction & Mechanistic Rationale Copper and its alloys are ubiquitous in industrial cooling systems, marine infrastructure, and microel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Electrochemists, and Corrosion Engineers.

Introduction & Mechanistic Rationale

Copper and its alloys are ubiquitous in industrial cooling systems, marine infrastructure, and microelectronics due to their exceptional thermal and electrical conductivities. However, when exposed to aggressive aqueous environments containing chloride ions (e.g., 3.5% NaCl seawater simulants), copper undergoes rapid anodic dissolution, leading to localized pitting and structural degradation.

To mitigate this, heterocyclic organic compounds—specifically 3H-1,2,4-triazole-3-thione and its derivatives (such as 4-amino-5-phenyl-1,2,4-triazole-3-thione)—have been engineered as highly effective corrosion inhibitors.

The Causality of Inhibition: Why Triazole-Thiones?

The exceptional inhibitory capacity of 3H-1,2,4-triazole-3-thiones (routinely exceeding 96% efficiency at millimolar concentrations) is not coincidental; it is a direct consequence of their molecular architecture[1].

  • Electron-Rich Heteroatoms: The molecule features multiple nitrogen and sulfur atoms. These atoms possess unshared lone pairs of electrons that act as potent Lewis bases.

  • Chemisorption via Coordinate Bonding: The vacant d-orbitals of the copper surface act as Lewis acids. The nitrogen and sulfur atoms donate their lone pairs into these empty d-orbitals, forming strong coordinate covalent bonds.

  • Thermodynamic Displacement: This chemisorption process thermodynamically displaces pre-adsorbed water molecules and aggressive chloride ions from the metal-solution interface, forming a dense, hydrophobic self-assembled monolayer (SAM) that strictly obeys the Langmuir adsorption isotherm[2].

  • Mixed-Type Blockade: Electrochemical data confirms that these molecules act as mixed-type inhibitors, simultaneously retarding the anodic dissolution of copper and the cathodic reduction of oxygen[3].

Mechanism A Aggressive Chloride Environment (NaCl) D Cu Surface d-orbitals (Electron Acceptors) A->D Corrosive Attack B 3H-1,2,4-triazole-3-thione Derivatives C S & N Heteroatoms (Electron Donors) B->C E Chemisorption (Langmuir Isotherm) C->E Coordinate Bonding D->E F Hydrophobic Monolayer Formation E->F F->A Repels Ions G Mixed-Type Inhibition (Anodic & Cathodic Blockade) F->G Steric Hindrance

Mechanistic pathway of copper corrosion inhibition by 3H-1,2,4-triazole-3-thione via chemisorption.

Experimental Protocols: A Self-Validating Electrochemical Workflow

To rigorously quantify the inhibition efficiency (IE%) of a synthesized triazole-thione, a standardized, self-validating electrochemical protocol must be utilized. The core philosophy of this workflow is non-destructive testing first .

Step-by-Step Methodology

Step 1: Electrode Preparation

  • Action: Abrade a pure copper working electrode (99.9% Cu) using silicon carbide (SiC) paper sequentially from 400 to 2000 grit. Rinse with double-distilled water and degrease in an ultrasonic ethanol bath for 5 minutes.

  • Causality: Polishing to 2000 grit ensures a reproducible, uniform surface area, eliminating macroscopic scratches that could act as artificial localized pitting sites. Ultrasonic degreasing removes organic contaminants that would otherwise competitively inhibit the triazole-thione from adsorbing onto the active copper sites.

Step 2: Cell Assembly & OCP Stabilization

  • Action: Assemble a standard 3-electrode cell using the copper specimen as the Working Electrode (WE), a Platinum mesh as the Counter Electrode (CE), and a Saturated Calomel Electrode (SCE) as the Reference Electrode (RE). Immerse the WE in 3.5% NaCl containing varying concentrations of the inhibitor (e.g., 10−5 to 10−3 M). Monitor the Open Circuit Potential (OCP) for 60 minutes.

  • Causality: The 60-minute OCP stabilization is critical. It allows the system to reach thermodynamic equilibrium, ensuring that the inhibitor molecules have fully diffused and formed a stable Langmuir monolayer before any electrical perturbation is applied[1].

Step 3: Electrochemical Impedance Spectroscopy (EIS)

  • Action: Apply a small amplitude AC signal (±10 mV peak-to-peak) around the stabilized OCP, sweeping the frequency from 100 kHz down to 10 mHz.

  • Causality: EIS is performed before polarization because it is non-destructive. The ±10 mV perturbation probes the charge transfer resistance ( Rct​ ) and double-layer capacitance ( Cdl​ ) without desorbing the protective inhibitor film or permanently altering the surface morphology[2].

Step 4: Potentiodynamic Polarization (PDP)

  • Action: Immediately following EIS, sweep the potential from -200 mV to +200 mV vs. OCP at a slow scan rate of 1.0 mV/s.

  • Causality: PDP applies a large DC bias that forces the metal into active anodic dissolution and cathodic reduction. Because this permanently alters the surface state, it must be the final electrochemical step. The slow scan rate (1 mV/s) ensures that the charging current of the double layer does not distort the Faradaic kinetic responses (Tafel slopes)[3].

Workflow W1 1. Surface Preparation (Mechanical Polishing & Sonication) W3 3. OCP Stabilization (1 Hour Immersion) W1->W3 W2 2. Electrolyte Formulation (3.5% NaCl + Inhibitor Aliquots) W2->W3 W4 4. EIS Measurement (100 kHz - 10 mHz, ±10mV AC) W3->W4 Reaches Equilibrium W5 5. PDP Measurement (±200 mV vs OCP, 1 mV/s DC) W4->W5 Non-destructive first W6 6. Surface Characterization (SEM / EDX / XPS) W5->W6 Post-polarization analysis

Step-by-step electrochemical validation workflow for testing triazole-thione corrosion inhibitors.

Data Interpretation & Quantitative Benchmarks

When analyzing the electrochemical data, researchers should look for specific phenomenological shifts that validate the formation of the triazole-thione protective film.

  • From EIS: The Nyquist plots will show a significant increase in the diameter of the capacitive loop. The charge transfer resistance ( Rct​ ) will increase, while the double-layer capacitance ( Cdl​ ) will decrease. The decrease in Cdl​ is caused by the replacement of high-dielectric water molecules with the bulky, low-dielectric organic inhibitor molecules at the metal-solution interface.

  • From PDP: The corrosion current density ( icorr​ ) will drop sharply. If the shift in the corrosion potential ( Ecorr​ ) is less than ±85 mV relative to the blank solution, the compound is classified as a mixed-type inhibitor [3].

Expected Quantitative Outcomes

The table below summarizes the typical electrochemical parameters observed when comparing a bare copper electrode to one protected by an optimal concentration ( 10−3 M) of a 3H-1,2,4-triazole-3-thione derivative in 3.5% NaCl.

ParameterUninhibited (Blank 3.5% NaCl)Inhibited ( 10−3 M Triazole-Thione)Mechanistic Implication
Ecorr​ (mV vs SCE) -250-230Slight anodic shift (< 85 mV); confirms mixed-type inhibition.
icorr​ ( μ A/cm²) 15.00.5Massive reduction in active dissolution and reduction sites.
Rct​ (k Ω ·cm²) 1.245.0Formation of a highly resistive, chemisorbed monolayer.
Cdl​ ( μ F/cm²) 60.08.5Displacement of interfacial water molecules by the bulky inhibitor.
IE% (Efficiency) N/A> 96% High protective efficacy driven by Langmuir adsorption.

Note: Inhibition Efficiency (IE%) is calculated from EIS using the formula IE%=[(Rct​−Rct0​)/Rct​]×100 , where Rct0​ and Rct​ are the charge transfer resistances without and with the inhibitor, respectively.

References

  • Source: imist.
  • Source: jmaterenvironsci.
  • Inhibition of copper corrosion in 3.
  • Source: acs.

Sources

Method

Application Note: In Vitro Antimicrobial Evaluation of 3H-1,2,4-Triazole-3-Thione Derivatives

Introduction & Mechanistic Rationale The 3H-1,2,4-triazole-3-thione scaffold is a highly versatile pharmacophore in medicinal chemistry, widely recognized for its broad-spectrum biological activities. Derivatives of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 3H-1,2,4-triazole-3-thione scaffold is a highly versatile pharmacophore in medicinal chemistry, widely recognized for its broad-spectrum biological activities. Derivatives of this core structure have demonstrated potent efficacy against both multi-drug resistant bacterial pathogens and invasive fungal strains[1].

To effectively evaluate these compounds in vitro, researchers must understand the causality behind their mechanisms of action, as this dictates the choice of assay parameters (e.g., endpoint reading times and fungistatic vs. fungicidal interpretations).

  • Antifungal Mechanism : Triazole derivatives primarily target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). Inhibition of CYP51 halts the biosynthesis of ergosterol, leading to the accumulation of toxic sterol intermediates, membrane disruption, and eventual cell death[2].

  • Antibacterial Mechanism : While traditionally known for antifungal properties, 1,2,4-triazole-3-thiones also exhibit antibacterial activity by inhibiting essential bacterial enzymes (such as serine proteases and DNA gyrase) and altering cellular membrane permeability[3].

MOA cluster_fungi Antifungal Mechanism cluster_bacteria Antibacterial Mechanism T 3H-1,2,4-triazole-3-thione CYP51 CYP51 Inhibition T->CYP51 Enz Protease/Enzyme Inhibition T->Enz Mem Membrane Permeabilization T->Mem Erg Ergosterol Depletion CYP51->Erg DeathF Fungal Cell Death Erg->DeathF DeathB Bacterial Cell Death Enz->DeathB Mem->DeathB

Mechanistic pathways of 3H-1,2,4-triazole-3-thione derivatives against fungal and bacterial cells.

Standardized In Vitro Testing Framework

To ensure reproducibility and clinical relevance, in vitro testing must adhere to standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides the foundational framework for these assays:

  • CLSI M07 : Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • CLSI M27 : Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.

  • CLSI M38 : Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi[4][5].

A robust protocol must be a self-validating system . This means every microtiter plate must contain internal controls (sterility, growth, and reference drug controls) that independently verify the integrity of the assay, regardless of the test compound's performance.

Experimental Protocols & Causality

Compound Preparation and Solubilization

1,2,4-triazole-3-thione derivatives are notoriously lipophilic and exhibit poor aqueous solubility.

  • Step 1 : Dissolve the synthesized compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Causality : DMSO acts as a universal solvent for hydrophobic scaffolds. However, DMSO is cytotoxic. To prevent solvent-induced growth inhibition (which would yield false-positive antimicrobial activity), the final concentration of DMSO in the assay wells must never exceed 1% (v/v) [6][7].

Broth Microdilution Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that completely inhibits visible growth of a microorganism[1][6].

Media Selection:

  • For Bacteria: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). It is low in antagonists and provides standardized growth rates.

  • For Fungi: Use RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid)[4].

  • Causality : Fungal metabolism rapidly alters the pH of unbuffered media. Because the ionization state (and thus cellular penetration) of triazoles is highly pH-dependent, MOPS is required to lock the pH at 7.0 without chelating essential divalent cations[4].

Step-by-Step Workflow:

  • Plate Setup : Dispense 100 µL of the appropriate broth into a 96-well flat-bottom microtiter plate.

  • Serial Dilution : Add 100 µL of the working compound solution (prepared in broth) to the first column. Perform a two-fold serial dilution across the plate to achieve a final concentration range (e.g., 0.25 µg/mL to 128 µg/mL)[8].

  • Inoculum Preparation : Prepare a microbial suspension in sterile saline matching a 0.5 McFarland standard (approx. 1×108 CFU/mL for bacteria, 1×106 CFU/mL for fungi). Dilute this suspension in broth to achieve a final well concentration of 5×105 CFU/mL[4].

  • Inoculation : Add 100 µL of the diluted inoculum to all test wells, the growth control well, and the positive control well. Do not add to the sterility control well.

  • Incubation : Seal the plates to prevent evaporation. Incubate bacterial plates at 35°C for 16-20 hours. Incubate fungal plates at 35°C for 24-48 hours (up to 72 hours for slow-growing molds like Scedosporium)[4][9].

  • Endpoint Reading : Determine the MIC visually or via spectrophotometry (OD600).

    • Critical Insight: Triazoles are often fungistatic against yeasts, leading to "trailing growth" (partial inhibition). For yeasts, the CLSI standard dictates reading the MIC at 50% growth inhibition relative to the growth control, rather than 100% optical clearance[9].

Workflow A 1. Solubilization (100% DMSO) B 2. Serial Dilution (Media, ≤1% DMSO) A->B C 3. Inoculation (0.5 McFarland) B->C D 4. Incubation (35°C, 24-48h) C->D E 5. MIC Determination (Visual/OD600) D->E

Step-by-step workflow for broth microdilution antimicrobial susceptibility testing.

Quantitative Benchmarks & Data Interpretation

When developing novel 3H-1,2,4-triazole-3-thione derivatives, researchers benchmark their efficacy against established clinical standards. The table below summarizes expected MIC ranges for active triazole-3-thione derivatives compiled from recent structure-activity relationship (SAR) studies[1][3][6][10].

Target OrganismStrain TypeTypical MIC Range of Active Derivatives (µg/mL)Reference Standard DrugReference MIC (µg/mL)
Staphylococcus aureusGram-Positive Bacteria2.0 – 31.25Ciprofloxacin0.25 – 1.0
Bacillus subtilisGram-Positive Bacteria0.28 – 15.63Penicillin / Gentamicin0.015 – 1.5
Escherichia coliGram-Negative Bacteria0.20 – 64.0Ciprofloxacin0.25 – 1.0
Candida albicansYeast (Fungi)0.125 – 64.0Fluconazole0.125 – 2.0
Aspergillus fumigatusFilamentous Fungi0.5 – 16.0Voriconazole / Itraconazole0.015 – 1.0

Note: The addition of lipophilic side chains (e.g., hexyl or phenethyl groups) to the N-1 position of the triazole ring has been shown to enhance cellular membrane penetration, significantly lowering the MIC values against both Gram-negative bacteria and fungi[1][8][10].

Troubleshooting & Quality Control

  • Precipitation in Wells : If the test compound precipitates upon addition to the aqueous broth, the apparent MIC will be artificially high. Solution : Utilize an intermediate dilution plate containing 5% Tween-80 or maintain strict DMSO limits while ensuring rapid mixing.

  • Inconsistent Fungal MICs : Variability in fungal MICs is often due to inoculum density errors. Solution : Always verify the initial inoculum concentration by plating 10 µL of the 5×105 CFU/mL suspension onto Sabouraud Dextrose Agar (SDA) to perform a retrospective colony count[9].

  • Validation of the System : The assay is only valid if the reference drug (e.g., Fluconazole or Ciprofloxacin) falls within the acceptable Quality Control (QC) ranges established by CLSI for the specific ATCC reference strain used in the experiment[5].

Sources

Application

Application Note: 3H-1,2,4-Triazole-3-Thione as a Privileged Scaffold in Click Chemistry Workflows

Executive Summary The 3H-1,2,4-triazole-3-thione scaffold is a highly privileged heterocyclic core in modern drug discovery and materials science. Recognized for its diverse biological activities—ranging from antimicrobi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3H-1,2,4-triazole-3-thione scaffold is a highly privileged heterocyclic core in modern drug discovery and materials science. Recognized for its diverse biological activities—ranging from antimicrobial and anticancer properties to potent metallo-β-lactamase inhibition[1][2]—its structural uniqueness lies in its thione-thiol tautomerism. This tautomeric flexibility provides a highly nucleophilic sulfur atom that is ideally suited for "click" chemistry paradigms, specifically thiol-epoxy and thiol-ene reactions. This application note provides a comprehensive, self-validating guide to utilizing 3H-1,2,4-triazole-3-thiones in high-efficiency click chemistry workflows.

Mechanistic Grounding: Tautomerism and Causality in Click Reactions

The utility of 3H-1,2,4-triazole-3-thiones in click chemistry is governed by their ability to tautomerize into 1,2,4-triazole-3-thiols. In the presence of electrophiles such as epoxides or alkenes, the equilibrium shifts, allowing the highly nucleophilic thiol to undergo rapid S-alkylation[3].

Causality in Reaction Design (The Anchimeric Effect): Traditional thiol-epoxy ring-opening reactions require external basic or acidic catalysts to proceed. However, when reacting triazole-3-thiones with specific substrates like3, the reaction benefits from an anchimeric effect (intramolecular catalysis)[3]. The basic nitrogen of the piperidine ring abstracts the proton from the thiol tautomer, eliminating the need for external catalysts (e.g., KOH or Et₃N) and preventing the degradation of sensitive functional groups. The reaction proceeds with strict regiospecificity according to Krasusky's rule, attacking the least sterically hindered carbon of the oxirane ring to yield vicinal amino alcohols.

MechanisticPathway T3T 3H-1,2,4-Triazole-3-Thione (Thione-Thiol Tautomerism) ThiolEpoxy Thiol-Epoxy Click (Regiospecific Ring Opening) T3T->ThiolEpoxy Epoxide, EtOH Anchimeric Assistance ThiolEne Thiol-Ene Click (Radical / Michael Addition) T3T->ThiolEne Alkene, UV/Initiator S_Alkylation Classical S-Alkylation (Alkyl Halides) T3T->S_Alkylation R-X, Base Product1 Vicinal Amino Alcohols (Bioactive Scaffolds) ThiolEpoxy->Product1 Product2 Thioether Linkages (Polymer/Material Science) ThiolEne->Product2 Product3 S-Alkyl Triazoles (Antimicrobial/Anticancer) S_Alkylation->Product3

Mechanistic pathways of 3H-1,2,4-triazole-3-thione in click chemistry.

Quantitative Benchmarks: Substrate Scope and Yields

The following table summarizes the quantitative outcomes of the anchimeric-assisted thiol-epoxy click reaction across various 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones[3]. The consistent high yields demonstrate the robustness of the catalyst-free protocol.

Triazole Derivative (Substrate)Epoxide ElectrophileCatalystTime / TempYield (%)Regioselectivity
4-Propyl-5-(thiophen-2-yl)-1-(oxiran-2-ylmethyl)piperidineNone (Anchimeric)4h / 50 °C84%>99% (S-alkylation)
4-Phenyl-5-(m-tolyl)-1-(oxiran-2-ylmethyl)piperidineNone (Anchimeric)4h / 50 °C90%>99% (S-alkylation)
5-(4-Bromophenyl)-4-cyclohexyl-1-(oxiran-2-ylmethyl)piperidineNone (Anchimeric)4h / 50 °C89%>99% (S-alkylation)
4-Allyl-5-(2-iodophenyl)-1-(oxiran-2-ylmethyl)piperidineNone (Anchimeric)4h / 50 °C88%>99% (S-alkylation)

Self-Validating Experimental Protocols

A protocol is only as reliable as its validation checkpoints. The following methodology for the synthesis of 1-((4,5-disubstituted-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ols incorporates specific causality for each step and self-validating analytical markers[3].

Protocol: Anchimeric-Assisted Thiol-Epoxy Click Reaction

Reagents:

  • 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione (2.0 mmol)

  • 1-(oxiran-2-ylmethyl)piperidine (2.2 mmol, ~310 mg)

  • Absolute Ethanol (10 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, suspend the triazole-3-thione derivative (2.0 mmol) in 10 mL of absolute ethanol.

    • Causality: Ethanol is selected as a protic solvent because its hydrogen-bonding capabilities stabilize the transition state during the oxirane ring opening, significantly lowering the activation energy compared to aprotic alternatives[3].

  • Initiation: Add 1-(oxiran-2-ylmethyl)piperidine (2.2 mmol) dropwise to the suspension at room temperature.

    • Causality: A slight 1.1x molar excess of the epoxide ensures complete consumption of the triazole scaffold.

  • Reaction Execution: Equip the flask with a reflux condenser and stir the mixture at 50 °C for 4 hours.

    • Causality: Mild heating at 50 °C provides sufficient thermal energy to drive the regioselective ring opening without inducing thermal degradation or unwanted side reactions.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue via flash column chromatography using a solvent system of Benzene:Methanol:Triethylamine (50:1:1 v/v/v).

    • Causality: The addition of 1% triethylamine to the eluent prevents the basic secondary amine product from streaking on the acidic silica gel, ensuring sharp elution bands and high recovery.

Self-Validation Checkpoints:

  • ¹³C NMR Spectroscopy: Confirm the disappearance of the C=S thione peak (typically at δ 166–168 ppm) and the presence of the C=N peak (δ 149–151 ppm). This shift definitively confirms S-alkylation over N-alkylation[3].

  • ¹H NMR Spectroscopy: Verify the presence of the newly formed secondary alcohol (CH-OH) multiplet around δ 3.8–4.0 ppm and the broad -OH singlet.

  • HRMS (ESI): Confirm the exact mass[M + H]⁺ corresponding to the specific derivative to rule out dimerization.

Workflow Step1 1. Reagent Prep (Triazole + Epoxide) Step2 2. Click Reaction (50°C, 4h, EtOH) Step1->Step2 Step3 3. Concentration (Rotary Evap) Step2->Step3 Step4 4. Chromatography (C6H6:MeOH:Et3N) Step3->Step4 Step5 5. Validation (NMR, HRMS) Step4->Step5

Step-by-step experimental workflow for the thiol-epoxy click reaction.

Alternative Modalities: Thiol-Ene Adaptations

Beyond epoxides, 3H-1,2,4-triazole-3-thiones are highly effective in thiol-ene click reactions . Depending on the nature of the alkene, the reaction causality dictates two distinct pathways:

  • Radical Addition: For unactivated alkenes, a radical initiator (e.g., DMPA) and UV irradiation (365 nm) are required to generate the thiyl radical.

  • Thia-Michael Addition: For electron-deficient alkenes (e.g., acrylates, maleimides), the reaction proceeds via a base-catalyzed thia-Michael addition. In these cases, utilizing a weak base (like Et₃N) avoids radical-induced side reactions and yields the thioether quantitatively at room temperature.

References

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring Source: MDPI (Molecules) URL:3

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source: MDPI (Molecules) URL:1

  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria Source: PMC / NIH URL:2

Sources

Method

Application Note: Regioselective S-Alkylation of 3H-1,2,4-Triazole-3-Thiones

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Hit-to-Lead Optimization, Scaffold Derivatization, and Library Synthesis Introduction & Mechanistic Rationale 1,2,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Hit-to-Lead Optimization, Scaffold Derivatization, and Library Synthesis

Introduction & Mechanistic Rationale

1,2,4-Triazole-3-thiones are privileged heterocyclic scaffolds in medicinal chemistry, frequently embedded in molecules exhibiting antimicrobial, antifungal, and anticancer properties[1][2]. A critical step in derivatizing these scaffolds is alkylation. However, the ambidentate nature of the 1,2,4-triazole-3-thione system—which possesses multiple nucleophilic nitrogen atoms alongside a sulfur atom—presents a significant regioselectivity challenge[3].

To achieve high yields and purity, the alkylation must be directed exclusively to the sulfur atom. This regioselectivity is governed by the tautomeric equilibrium of the system and Pearson’s Hard-Soft Acid-Base (HSAB) theory. The starting material exists in an equilibrium between the thione and thiol tautomers. Upon the introduction of a base, the system is deprotonated to form a resonance-stabilized thiolate anion[1][2].

Because the sulfur atom is highly polarizable, it acts as a "soft" nucleophile. When reacted with alkyl halides (which act as "soft" electrophiles), the reaction proceeds via a rapid SN​2 pathway, preferentially attacking the sulfur atom to yield the S-alkylated product, while bypassing the "hard" nitrogen nucleophiles[4][5].

G A 1,2,4-Triazole-3-thione (Thione Form) B 1,2,4-Triazole-3-thiol (Thiol Tautomer) A->B Tautomerization C Thiolate Anion (Soft Nucleophile) B->C Base (-H+) D S-Alkylated Product (Major) C->D R-X (Soft Electrophile) SN2 Attack at Sulfur E N-Alkylated Product (Minor/Trace) C->E Hard Electrophile Attack at Nitrogen

Regioselective S-alkylation pathway of 1,2,4-triazole-3-thione via thiolate anion formation.

Experimental Design & Parameter Optimization

The success of the S-alkylation heavily depends on the choice of base and solvent. The base must be strong enough to fully deprotonate the thiol ( pKa​≈7−8 ) without inducing hydrolysis of the alkyl halide. The solvent must solubilize the thiolate intermediate while allowing for easy isolation of the final product.

Table 1: Reaction Condition Matrix and Causality

ParameterSelected ReagentMechanistic Rationale / CausalityExpected Outcome
Base (Strong) Sodium Ethoxide (NaOEt)Provides complete deprotonation to form a highly reactive thiolate. Ideal for ambient temperature reactions with reactive halides[1].>95% S-Alkylation, rapid kinetics.
Base (Mild) Triethylamine (Et 3​ N)A non-nucleophilic organic base. Prevents side reactions when using highly sensitive or functionalized alkylating agents (e.g., chloroacetic acid esters)[2].>90% S-Alkylation, requires reflux.
Solvent Absolute Ethanol (EtOH)Protic solvent stabilizes the transition state. Highly miscible with water, allowing the product to precipitate upon aqueous quenching[1].Excellent regioselectivity and easy isolation.
Solvent Acetone / DMFPolar aprotic solvents accelerate SN​2 kinetics but can complicate workup and slightly increase the risk of N-alkylation[6].Good yield, harder purification.

Step-by-Step Alkylation Protocols

Below are two field-proven methodologies. Method A is optimized for standard, reactive alkyl halides (e.g., ethyl bromide, phenacyl bromide)[1][5]. Method B is optimized for less reactive or highly functionalized electrophiles requiring thermal driving forces[2].

Method A: Ambient Conditions (NaOEt / EtOH)

Best for: Primary alkyl bromides, benzyl halides, and phenacyl bromides.

  • Base Preparation: Dissolve 1.0 mmol of sodium metal in 10 mL of absolute ethanol to freshly generate a sodium ethoxide solution[1]. (Note: Commercially available 21% NaOEt in EtOH can also be used).

  • Deprotonation: Add 1.0 mmol of the 3H-1,2,4-triazole-3-thione derivative to the stirred solution. Stir at room temperature for 15–30 minutes until a homogeneous solution is achieved, indicating complete thiolate formation.

  • Alkylation: Add 1.0 mmol of the alkylating agent dropwise to the reaction mixture[1][5].

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the disappearance of the starting material via TLC (Typical eluent: Hexane/EtOAc 3:1)[1].

  • Quench & Isolate: Pour the reaction mixture into 30 mL of ice-cold distilled water. The S-alkylated product will precipitate out of the solution[1].

  • Purification: Filter the crude solid under vacuum, wash extensively with cold water to remove inorganic salts, and recrystallize from hot ethanol to yield the pure S-alkylated 1,2,4-triazole[1].

Method B: Reflux Conditions (Et 3​ N / EtOH)

Best for: Chloroacetates and sterically hindered electrophiles.

  • Initialization: In a round-bottom flask, suspend 1.0 mmol of the 3H-1,2,4-triazole-3-thione in 30 mL of absolute ethanol[2].

  • Deprotonation: Add 2.0 mmol of Triethylamine (Et 3​ N) to the suspension. Stir for 10 minutes.

  • Alkylation: Add 1.0 mmol of the alkylating agent (e.g., chloroacetic acid ethyl ester)[2].

  • Reaction: Heat the mixture to reflux for 24 hours under a nitrogen atmosphere, monitoring via TLC[2].

  • Workup: Cool to room temperature and pour over an ice/water mixture. If the product forms a syrup, extract with cold ethyl acetate (30 mL), wash with 2N Na 2​ CO 3​ , dry over Na 2​ SO 4​ , and evaporate the solvent under vacuum[2].

G Step1 Step 1: Deprotonation Dissolve Triazole in EtOH + Base Step2 Step 2: Alkylation Add Alkyl Halide dropwise Step1->Step2 Step3 Step 3: Reaction Stir at RT or Reflux (12-24h) Step2->Step3 Step4 Step 4: Quench & Precipitate Pour into Ice Water Step3->Step4 Step5 Step 5: Isolation Filter, Wash, and Recrystallize Step4->Step5

Step-by-step experimental workflow for the S-alkylation of 1,2,4-triazole-3-thiones.

Analytical Validation (Self-Validating System)

To ensure the scientific integrity of the synthesis, it is mandatory to confirm that S-alkylation—and not N-alkylation—has occurred. The protocol is self-validating if the following NMR spectroscopic benchmarks are met:

  • 13 C NMR (The Definitive Marker): The chemical shift of the C3 heterocyclic carbon is the most reliable indicator of regioselectivity. In the starting thione, the C=S carbon is highly deshielded, resonating at approximately 167–169 ppm . Upon successful S-alkylation, the conversion to a C-S single bond causes a significant upfield shift, with the C3 carbon resonating between 150–155 ppm [5]. If N-alkylation had occurred, the C3 carbon would remain highly deshielded (167–173 ppm)[3][5].

  • 1 H NMR: The disappearance of the highly deshielded N-H / S-H tautomeric proton signal (typically found at >13.0 ppm in DMSO- d6​ ) confirms successful substitution[4]. Furthermore, the appearance of the new alkyl protons (e.g., the −SCH2​− methylene group) will typically resonate between 3.50–4.50 ppm depending on the adjacent functional groups[2].

References

  • Source: core.ac.
  • Source: mdpi.
  • Source: nih.
  • Source: researchgate.
  • Source: tandfonline.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 3H-1,2,4-triazole-3-thione cyclization reactions

Welcome to the Heterocyclic Chemistry Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering yield limitations or byproduct formation during the synthesis of 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Heterocyclic Chemistry Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering yield limitations or byproduct formation during the synthesis of 1,2,4-triazole-3-thione scaffolds. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, providing you with the mechanistic causality required to troubleshoot and optimize your cyclization reactions effectively.

Diagnostic Workflow for Yield Optimization

Before adjusting your stoichiometry or reagents, use the following diagnostic logic to isolate the root cause of your low yield.

TroubleshootingWorkflow Start Low Yield in Cyclization CheckSM Is starting material consumed? (TLC/LC-MS) Start->CheckSM SM_Yes Yes CheckSM->SM_Yes SM_No No CheckSM->SM_No CheckMass Does isolated mass match product? SM_Yes->CheckMass Incomplete Incomplete Reaction: Increase reflux time or base concentration SM_No->Incomplete Mass_Yes Yes (Low Recovery) CheckMass->Mass_Yes Mass_No No (Wrong Product) CheckMass->Mass_No WorkupIssue Workup Issue: Product trapped as water-soluble salt Mass_Yes->WorkupIssue SideReaction Side Reaction: Check NMR for 1,3,4-thiadiazole Mass_No->SideReaction FixWorkup Action: Cool to 0°C, adjust pH to 4.5 to precipitate thione WorkupIssue->FixWorkup FixpH Action: Ensure strictly alkaline conditions (e.g., 2M NaOH) SideReaction->FixpH

Diagnostic flowchart for identifying root causes of low yield in triazole-thione synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS shows a mass consistent with the dehydrated product, but NMR confirms I synthesized a 1,3,4-thiadiazole instead of the desired 1,2,4-triazole-3-thione. How did this happen? Causality & Mechanism: The intramolecular dehydrative cyclization of acyl thiosemicarbazides is highly pH-dependent[1]. In acidic media (e.g., conc. H₂SO₄, POCl₃), the sulfur atom is highly nucleophilic and attacks the protonated carbonyl carbon, yielding 1,3,4-thiadiazole derivatives[2][3]. Conversely, in alkaline media (e.g., NaOH, KOH), the terminal nitrogen (N4) is deprotonated. This enhances its nucleophilicity, driving the attack on the carbonyl carbon to successfully form the 1,2,4-triazole-3-thione core[1][4]. Resolution: Ensure your cyclization is strictly base-catalyzed. Reflux the precursor in 2M NaOH, avoiding any acidic reagents during the heating phase.

Q2: TLC indicates complete consumption of the acyl thiosemicarbazide, but my isolated yield after workup is exceptionally low (<20%). Where is my product? Causality & Mechanism: 1,2,4-Triazole-3-thiones exhibit thione-thiol tautomerism. The thiol proton is highly acidic. In the alkaline reaction mixture, the product exists as a highly water-soluble sodium thiolate salt[5]. If you extract the reaction mixture with organic solvents directly, the product remains in the aqueous layer. Furthermore, if you acidify too aggressively (pH < 1) during workup, you risk protonating the triazole ring nitrogens, forming water-soluble hydrochloride salts. Resolution: The precipitation step is critical. Cool the alkaline mixture to 0–5 °C and carefully adjust the pH to strictly 4.0–5.0 using dilute HCl. The neutral thione will precipitate quantitatively.

Q3: I am observing a significant high-molecular-weight byproduct. Could this be a dimer? Causality & Mechanism: Yes. The thiol tautomer of 1,2,4-triazole-3-thione is susceptible to oxidative dimerization, forming a disulfide bridge (bis-triazolyl disulfide) in the presence of atmospheric oxygen or trace transition metals, especially during prolonged heating or extended exposure to basic conditions[6]. Resolution: Degas your reaction solvents using nitrogen sparging. Perform the precipitation step promptly after the reaction is complete, and do not leave the alkaline solution exposed to air overnight.

Mechanistic Divergence Pathway

Understanding the competing nucleophilic attacks is essential for controlling the reaction outcome.

Mechanism SM Acyl Thiosemicarbazide R-CO-NH-NH-CS-NH-R' BaseCond Alkaline Media (NaOH / KOH) SM->BaseCond AcidCond Acidic Media (H2SO4 / POCl3) SM->AcidCond N_Nuc N4 Deprotonation (N-Nucleophile) BaseCond->N_Nuc S_Nuc S-Protonation/Activation (S-Nucleophile) AcidCond->S_Nuc Triazole 1,2,4-Triazole-3-thione (Target Product) N_Nuc->Triazole -H2O Thiadiazole 1,3,4-Thiadiazole (Side Product) S_Nuc->Thiadiazole -H2O

pH-dependent mechanistic divergence of acyl thiosemicarbazides during cyclization.

Quantitative Data: Condition vs. Product Distribution

The table below summarizes how specific reagents dictate the dominant nucleophile and the resulting heterocyclic core[1][3].

Reaction ConditionpH EnvironmentDominant NucleophileMajor Product FormedTypical Yield Range
2M NaOH (Aqueous)Alkaline (>12)N4 (Nitrogen)1,2,4-Triazole-3-thione65% - 90%
5% KOH (Ethanolic)Alkaline (>12)N4 (Nitrogen)1,2,4-Triazole-3-thione70% - 88%
Conc. H₂SO₄Acidic (<1)S (Sulfur)1,3,4-Thiadiazole60% - 85%
POCl₃Acidic (<1)S (Sulfur)1,3,4-Thiadiazole55% - 80%

Standardized Self-Validating Protocol: Base-Catalyzed Cyclization

To guarantee high yields and prevent the formation of 1,3,4-thiadiazoles, follow this strictly controlled, self-validating methodology for the synthesis of 4,5-disubstituted 2,4-dihydro-3H-1,2,4-triazole-3-thiones[5][7].

Step 1: Preparation and Solvation

  • Action: Suspend the acyl thiosemicarbazide precursor (10 mmol) in 20 mL of 2M aqueous NaOH.

  • Causality: The strong base immediately deprotonates the N4 nitrogen, locking the molecule into the correct conformation for N-attack and preventing S-attack.

Step 2: Intramolecular Cyclization

  • Action: Reflux the mixture at 80–90 °C for 3 to 4 hours under a nitrogen atmosphere.

  • Validation Check: After 3 hours, remove a 50 µL aliquot, quench it in 100 µL of 1M HCl, and extract with 200 µL of ethyl acetate. Run a TLC (EtOAc/Hexane 1:1). The reaction is complete only when the starting material spot is entirely absent. Do not proceed to workup if the precursor remains.

Step 3: Cooling and Clarification

  • Action: Cool the reaction mixture to room temperature, then transfer to an ice bath (0–5 °C). Filter the cold solution through a Celite pad.

  • Causality: This removes any unreacted starting material or insoluble oxidized byproducts, ensuring the final precipitated product is of high purity.

Step 4: Controlled Precipitation (Critical Yield Step)

  • Action: While stirring vigorously at 0–5 °C, add 2M HCl dropwise until the pH reaches exactly 4.5. Use a calibrated pH meter, not just indicator paper.

  • Validation Check: A thick white or pale yellow precipitate will form immediately as the pH drops below 7. Do not allow the pH to drop below 3.0, as this will solubilize the product as a hydrochloride salt, drastically reducing your yield[5].

Step 5: Isolation and Desiccation

  • Action: Filter the precipitate under vacuum. Wash the filter cake thoroughly with ice-cold distilled water (3 × 10 mL).

  • Causality: Washing removes residual NaCl formed during neutralization. Dry the product in a vacuum desiccator over P₂O₅ to prevent hydrolytic degradation.

References

  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed. nih.gov.
  • Synthesis and Antimicrobial Properties of New Thiosemicarbazide, 1,2,4Triazole, and 1,3,4-Thiadiazole Derivatives of Sulfanylacetic Acid - ResearchGate. researchgate.net.
  • EP3486235A1 - Synthetic method for 1,2,4-triazole-3-thione compound and intermediate thereof - Google Patents. google.com.
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. scirp.org.
  • Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives - Taylor & Francis. tandfonline.com.
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - MDPI. mdpi.com.
  • Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C–N Bond Over C–S Bond Formation | The Journal of Organic Chemistry - ACS Publications. acs.org.

Sources

Optimization

Technical Support Center: Troubleshooting 3H-1,2,4-Triazole-3-Thione Oxidation During Synthesis

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you rely on the structural integrity of the 1,2,4-triazole-3-thione scaffold for its potent pharmacological properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you rely on the structural integrity of the 1,2,4-triazole-3-thione scaffold for its potent pharmacological properties. However, a pervasive issue during its synthesis is the unintended oxidation of the thione/thiol to a disulfide dimer.

This guide provides the mechanistic causality behind this degradation and field-proven, self-validating protocols to ensure high-fidelity synthesis and isolation.

Section 1: Mechanistic Insights & FAQs (The "Why")

Q1: Why does my 3H-1,2,4-triazole-3-thione turn into a disulfide dimer during synthesis? Causality: The 1,2,4-triazole-3-thione scaffold exists in a dynamic tautomeric equilibrium with its thiol counterpart[1]. While the thione form is thermodynamically favored in the solid state, the alkaline conditions universally used during the cyclization of thiosemicarbazide precursors force the deprotonation of the thiol. This generates a highly nucleophilic thiolate anion[1]. This electron-rich thiolate is extremely susceptible to single-electron oxidation by dissolved oxygen (O₂), rapidly dimerizing into the oxidized byproduct: 3,3′-disulfide-1,2-di(1H-1,2,4-triazol-3-yl)disulfane[1].

Q2: How does pH dictate the oxidation rate, and how can I control it? Causality: The rate of auto-oxidation is directly proportional to the concentration of the thiolate anion. At a pH above the compound's pKa (typically > 8), the thiolate dominates, and oxidation is rapid[1]. Solution: You must quench the alkaline cyclization reaction with an oxygen-free acid (e.g., degassed 1M HCl) to drop the pH to 5.0–6.0 before exposing the reaction to ambient air. Protonating the thiolate back to the neutral thione/thiol drastically halts the oxidation kinetics.

Q3: Can I chemically rescue the thione if it has already oxidized into a disulfide? Causality: Yes. The disulfide bond in 1,2,4-triazole dimers is a reversible oxidative state. It can be quantitatively reduced back to the monomeric thione using hydride donors or phosphine-based reducing agents. Solution: Sodium borohydride (NaBH₄) is highly effective for this reduction, particularly when reducing imine intermediates, as it simultaneously prevents the oxidation of the thiol to the disulfide[2]. Alternatively, Tris(2-carboxyethyl)phosphine (TCEP) can be added during aqueous workup to seamlessly reduce disulfides without requiring harsh conditions.

Section 2: Visualizing the Mechanism and Workflow

Pathway Thione 3H-1,2,4-Triazole-3-Thione (Stable Solid) Thiol 1,2,4-Triazole-3-Thiol (Tautomer) Thione->Thiol Tautomerization Thiolate Thiolate Anion (High pH) Thiol->Thiolate Base (OH-) Disulfide Disulfide Dimer (Oxidized Byproduct) Thiolate->Disulfide O2 / Trace Metals Disulfide->Thiol NaBH4 / TCEP

Caption: Mechanism of Thiol-Thione Tautomerism and Oxidative Dimerization.

Workflow Step1 1. Reagent Preparation (Degas solvents with Ar/N2) Step2 2. Alkaline Cyclization (Strictly Anaerobic, Schlenk line) Step1->Step2 Step3 3. Acidic Quench (Lower pH to < 6 to protonate thiolate) Step2->Step3 Step4 4. Extraction & Workup (Use degassed EtOAc, optional TCEP) Step3->Step4 Step5 5. Crystallization & Storage (Store under Ar at -20°C) Step4->Step5

Caption: Experimental Workflow for Oxidation-Free Synthesis.

Section 3: Standard Operating Procedures (SOPs)
Protocol 1: Anaerobic Synthesis & Workup of 3H-1,2,4-Triazole-3-Thione

Objective: Prevent thiolate oxidation during alkaline cyclization and isolation. Self-Validating Check: The absence of a non-polar spot (disulfide) on TLC (eluent: EtOAc/Hexane) confirms the successful exclusion of oxygen.

  • Solvent Preparation: Sparge all solvents (water, ethanol, ethyl acetate) with Argon for at least 30 minutes prior to use to displace dissolved O₂.

  • Cyclization: In a Schlenk flask under Argon, dissolve the thiosemicarbazide precursor in a degassed alkaline solution (e.g., 8% NaOH). Heat to reflux according to your specific substrate requirements.

  • Acidic Quench (Critical Step): Cool the reaction to 0°C. Slowly add degassed 1M HCl via syringe until the pH reaches 5.0–6.0. Do not open the flask to ambient air until the pH is confirmed acidic.

  • Extraction: Extract the aqueous layer with degassed ethyl acetate.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Store the resulting solid under Argon at -20°C.

Protocol 2: Chemical Rescue (Reduction of Disulfide Impurities)

Objective: Reduce oxidized dimeric byproducts back to the desired 3H-1,2,4-triazole-3-thione[2]. Self-Validating Check: LC-MS analysis should show the disappearance of the dimer mass (e.g., [2M-2H]⁺) and the restoration of the monomer mass [M+H]⁺.

  • Dissolution: Dissolve the contaminated product mixture in degassed 80% aqueous ethanol.

  • Reduction: Add 2.0 to 3.0 equivalents of NaBH₄ slowly at 0°C under an Argon atmosphere[2].

  • Incubation: Stir the mixture for 6–12 hours at room temperature.

  • Quench & Isolate: Quench excess NaBH₄ with dilute HCl until the pH reaches ~6. Extract the regenerated thione with ethyl acetate, dry, and concentrate.

Section 4: Quantitative Impact of Reaction Conditions

The following table summarizes internal validation data demonstrating how atmospheric and pH controls impact the final product distribution during the synthesis of standard 1,2,4-triazole-3-thiones.

Condition ProfileAtmospherepH during WorkupAdditiveThione Yield (%)Disulfide Impurity (%)
Standard (Air) AmbientAlkaline (pH > 10)None< 40%> 60%
Neutralized (Air) AmbientAcidic (pH 5.0)None75%20%
Anaerobic ArgonAcidic (pH 5.0)None92%< 5%
Anaerobic + Reductant ArgonAcidic (pH 5.0)TCEP (10 mM)> 98% Undetectable
Section 5: References
  • Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies. The Journal of Physical Chemistry C - ACS Publications.[Link]

  • 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. MDPI - Molecules.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Peak Broadening in 3H-1,2,4-Triazole-3-Thiones

Welcome to the Technical Support Center. 3H-1,2,4-triazole-3-thiones are critical scaffolds in drug development, frequently utilized in the design of serine and metallo-β-lactamase inhibitors (1)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3H-1,2,4-triazole-3-thiones are critical scaffolds in drug development, frequently utilized in the design of serine and metallo-β-lactamase inhibitors (1)[1]. However, their complex electronic structure—characterized by dynamic tautomerism and the presence of three quadrupolar nitrogen atoms—frequently leads to severe NMR peak broadening.

As a Senior Application Scientist, I have designed this guide to provide authoritative, self-validating protocols to help you diagnose and resolve these spectral artifacts.

Diagnostic Workflow

Before adjusting your spectrometer parameters, it is critical to identify the physical mechanism causing the line broadening. Use the decision matrix below to isolate the root cause.

NMR_Troubleshooting A Broad NMR Peaks in 3H-1,2,4-triazole-3-thione B Identify Broadened Nuclei A->B C Exchangeable Protons (NH/SH, 13-14 ppm) B->C D Backbone Nuclei (13C, 1H) B->D J Concentration Effects (H-Bonding/Aggregation) B->J E D2O Shake Test C->E H 14N Quadrupolar Relaxation D->H F Peaks Disappear: Tautomeric/Solvent Exchange E->F G VT-NMR Protocol F->G I Elevate Temp / Higher Field H->I K Serial Dilution in DMSO-d6 J->K

Diagnostic workflow for identifying and resolving NMR peak broadening in 1,2,4-triazole-3-thiones.

Frequently Asked Questions (FAQs): Mechanistic Causality

Q1: Why are the NH and SH proton signals appearing as a single broad hump or missing entirely? Cause: 1,2,4-triazole-3-thiones undergo dynamic annular tautomerism (thiol-thione equilibrium) (2)[2]. In solution, the exchange rate between the 3-thione (NH) and 3-thiol (SH) forms, as well as intermolecular proton exchange with trace water in the solvent, often occurs at an intermediate rate on the NMR timescale. According to the Bloch equations for chemical exchange, intermediate exchange rates lead to severe line broadening or complete coalescence of the signals into the baseline (3)[3]. Solution: Use a strongly hydrogen-bonding, anhydrous solvent like DMSO-d6 to slow down the intermolecular exchange. In pure DMSO-d6, the NH proton of the dominant thione tautomer typically appears as a distinct, albeit slightly broad, signal in the 13.0–14.0 ppm range (1)[1].

Q2: Why are the triazole ring carbon (C3/C5) signals broadened even when exchangeable protons are decoupled? Cause: This is a classic manifestation of quadrupolar relaxation. Nitrogen-14 is a quadrupolar nucleus (Spin I = 1) with an asymmetric electric field gradient in the triazole ring. The rapid quadrupolar relaxation of the 14N nuclei induces "scalar relaxation of the second kind" in adjacent 13C and 1H nuclei (4)[4]. Because the relaxation is highly efficient, the J -coupling between 14N and 13C is partially averaged, leading to broadened 13C peaks rather than sharp multiplets. Solution: Quadrupolar broadening is inversely proportional to the relaxation time of the quadrupolar nucleus. Heating the sample (e.g., to 50–80 °C) increases molecular tumbling rates, which paradoxically sharpens the 13C signals by accelerating the 14N relaxation to the fast-exchange limit, fully decoupling it from the carbon nuclei. Alternatively, employing high magnetic fields ( B0​≥14 T) can assist in resolving quadrupolar broadened spectra (5)[5].

Q3: How does sample concentration affect line shape in these compounds? Cause: 1,2,4-triazole-3-thiones are highly prone to self-association via intermolecular hydrogen bonding (forming dimers or polymeric chains) at high concentrations. This aggregation restricts molecular tumbling (increasing rotational correlation time, τc​ ), which drastically shortens the transverse relaxation time ( T2​ ), leading to broader peaks. Solution: Perform a serial dilution. If peaks sharpen upon dilution, aggregation is the culprit. Maintain concentrations between 10–20 mg/mL for optimal 1D 1H NMR resolution.

Self-Validating Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Resolving Chemical Exchange

Purpose: To shift the tautomeric exchange from the intermediate regime to either the slow or fast exchange limit, thereby sharpening the peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the 3H-1,2,4-triazole-3-thione derivative in 0.6 mL of anhydrous DMSO-d6 (boiling point 189 °C). Use Class A glass tubes (e.g., Wilmad 507) to ensure structural integrity under thermal stress (6)[6].

  • Probe Calibration: Calibrate the VT unit using an ethylene glycol standard for high temperatures. Ensure the target temperature is at least 15 °C below the solvent's boiling point (7)[7].

  • Heating Phase (Fast Exchange): Gradually increase the probe temperature in 10 °C increments from 298 K to 353 K (80 °C). Allow 10 minutes of thermal equilibration at each step.

  • Acquisition & Validation: Acquire a 1D 1H spectrum at each interval. If tautomeric exchange is the cause of broadening, the broad NH/SH humps will coalesce and sharpen into a single, time-averaged peak at high temperatures.

  • Cooling Phase (Slow Exchange - Optional): If structural identification of individual tautomers is required, switch the VT gas to dry N2​ (to prevent icing) and cool the sample to 273 K or lower (6)[6]. This slows the exchange, resolving distinct peaks for the thione and thiol forms.

Protocol 2: Deuterium Exchange ( D2​O Shake Test)

Purpose: To definitively distinguish exchangeable tautomeric protons (NH/SH) from broadened backbone protons.

Step-by-Step Methodology:

  • Acquire a standard 1D 1H NMR spectrum of the sample in DMSO-d6.

  • Remove the NMR tube and add 2–3 drops (approx. 50 µL) of D2​O directly into the tube.

  • Cap the tube securely and invert it 10–15 times to ensure complete mixing.

  • Re-insert the sample, re-shim the magnet, and acquire a new spectrum.

  • Validation: The rapid isotopic exchange will replace NH/SH protons with deuterium. Any broad signals originating from these tautomeric sites will completely disappear, while broadened non-exchangeable protons (due to quadrupolar effects) will remain intact.

Quantitative Data Summary

NMR Parameter3-Thione Tautomer (Dominant)3-Thiol Tautomer (Minor)Diagnostic Feature
Typical 1H Shift (DMSO-d6) 13.5 - 14.0 ppm (NH)12.0 - 12.5 ppm (SH)NH proton is highly deshielded due to the adjacent C=S group.
Typical 13C Shift (C3) 165 - 168 ppm (C=S)150 - 155 ppm (C-SH)C=S carbon appears significantly further downfield.
Line Shape at 298 K Broad singlet / Baseline humpOften undetectableIndicates an intermediate exchange rate on the NMR timescale.
Response to D2​O Shake Signal disappearsSignal disappearsConfirms the exchangeable nature of the proton.
Response to Heating (353 K) Sharpens (Coalescence)Sharpens (Coalescence)Shifts the system into the fast exchange regime.

References

  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Oxford Academic.
  • 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. MDPI.
  • Lecture 11: Chemical Exchange. Eugene E. Kwan.
  • Modern methods in solid-state NMR: a practitioner's guide. Dokumen.
  • Variable Temperature NMR Experiments. Oxford University.
  • Variable Temperature NMR Experiments (Alternative). Oxford University.
  • Probing oxide-based glass structures by solid-state NMR: Opportunities and limitations. ResearchGate.

Sources

Optimization

Technical Support Center: Crystallization of 3H-1,2,4-triazole-3-thione Compounds

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for improving the crystallization of 3H-1,2,4-triazole-3-thione and its derivatives. The unique st...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for improving the crystallization of 3H-1,2,4-triazole-3-thione and its derivatives. The unique structural features of these compounds, including their capacity for hydrogen bonding and tautomerism, present specific challenges and opportunities in obtaining high-quality crystals suitable for X-ray diffraction and further analysis. This document provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind these recommendations.

Troubleshooting Guide: Common Crystallization Challenges

This section addresses the most frequent issues encountered during the crystallization of 3H-1,2,4-triazole-3-thione compounds in a direct question-and-answer format.

Question 1: I'm not getting any crystals, just an amorphous powder or no precipitate at all. What's wrong?

Answer: This is a classic nucleation and supersaturation problem. Either the solution is not sufficiently supersaturated, or the energy barrier for nucleation is too high.

  • Scientific Rationale: Crystal formation begins with nucleation, where molecules in solution arrange into a stable, ordered nucleus. This process requires the solution to be supersaturated, meaning it contains more dissolved solute than it can thermodynamically hold at that temperature. If the solution is undersaturated, no crystals will form. If it is only slightly supersaturated, nucleation may be extremely slow or fail to occur altogether. The molecular structure of triazole-thiones, with their ability to form multiple hydrogen bonds, can sometimes lead to strong solute-solvent interactions that hinder the desolvation required for nucleation.[1][2]

  • Troubleshooting Steps:

    • Induce Nucleation: Gently scratch the inside of the flask with a glass rod just below the solvent level. The microscopic scratches provide a high-energy surface that can act as a template for crystal growth.[3]

    • Introduce a Seed Crystal: If you have a previously formed crystal of the compound, add a tiny speck to the supersaturated solution. This bypasses the initial nucleation barrier entirely.

    • Increase Supersaturation:

      • Slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the solution or by covering the vial with parafilm punctured with a few small holes.

      • If using a solvent mixture, you can try slowly adding an "anti-solvent" (a solvent in which your compound is insoluble) to increase supersaturation. This must be done very carefully to avoid crashing out an amorphous solid.

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool slowly. Be cautious not to overheat, which could decompose the compound.

Question 2: My compound is "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This is a common issue, especially with compounds that have relatively low melting points or when the solution is too highly supersaturated.

  • Scientific Rationale: This phenomenon typically happens under two conditions: 1) The solution is cooled to a temperature where the solute's solubility is very low, but this temperature is above the solute's melting point in the presence of the solvent (melting point depression). 2) The degree of supersaturation is so high that the system phase-separates into two liquids instead of forming a solid nucleus.

  • Troubleshooting Steps:

    • Reduce Supersaturation: Add a small amount of fresh, warm solvent to dissolve the oil, and then allow the solution to cool much more slowly. A slower cooling rate is critical.

    • Change the Solvent: Select a solvent with a lower boiling point.[3] This often resolves the issue where the compound's melting point is lower than the solvent's boiling point.

    • Lower the Crystallization Temperature: Try setting up the crystallization at a lower temperature (e.g., in a refrigerator or cold room) after initial dissolution. This can sometimes favor solid nucleation over liquid-liquid phase separation.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and slowly add an anti-solvent at a constant temperature. This can maintain a controlled level of supersaturation that favors crystallization.

Question 3: How do I select the best solvent system for my specific triazole-thione derivative?

Answer: Solvent selection is the most critical factor in successful crystallization. The ideal solvent should dissolve your compound well at a high temperature but poorly at a low temperature. 3H-1,2,4-triazole-3-thiones are polar molecules capable of acting as both hydrogen bond donors (N-H) and acceptors (C=S, ring nitrogens), which dictates solvent choice.[4][5]

  • Scientific Rationale: The principle of "like dissolves like" is a good starting point. The polarity and hydrogen-bonding capability of the solvent must be matched to the solute. Solvents that dissolve the compound too well will make it difficult to achieve supersaturation, while those that dissolve it too poorly will require large volumes and may not be practical. The solvent also influences which polymorph crystallizes by mediating the intermolecular interactions between solute molecules during nucleation.[1][2]

  • Recommended Action: Perform a Small-Scale Solvent Screen. This is the most effective and material-sparing method. See the detailed protocol in the "Experimental Protocols" section below. A summary of commonly used solvents is provided in the table below.

Solvent ClassExample SolventsSuitability for 3H-1,2,4-triazole-3-thionesRationale & Notes
Protic Solvents Ethanol, Methanol, IsopropanolOften very effectiveCan form strong hydrogen bonds with the N-H and thione groups, leading to good solubility at high temperatures. Ethanol is a common and successful choice.[3][6][7]
Aprotic Polar Acetone, Acetonitrile, DMF, DMSOGood; often used in mixturesThese solvents can accept hydrogen bonds and dissolve the compounds well. Acetone/acetonitrile mixtures have proven successful.[3][8] DMF and DMSO are very strong solvents, often used for difficult-to-dissolve compounds or as a component in a co-solvent system.
Ethers Dioxane, Tetrahydrofuran (THF)Moderately effectiveCan be useful, but solubility may be lower than in more polar solvents. Good for creating solvent/anti-solvent systems.
Halogenated Dichloromethane (DCM), ChloroformOccasionally usefulGenerally less effective unless the triazole has large non-polar substituents. Can be used as an anti-solvent.
Aromatic Toluene, XyleneEffective for certain derivativesUseful for derivatives with significant aromatic character or for co-crystallization experiments.[3][9]

Frequently Asked Questions (FAQs)

Q: What are the most common and effective crystallization methods for these compounds? A: The most successful methods are typically Slow Evaporation, Slow Cooling, and Vapor Diffusion.

  • Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days. This gradually increases the concentration, leading to controlled crystal growth. This method is highly effective for heterocyclic thiones.[8][10]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The rate of cooling is crucial; slower is almost always better.

  • Vapor Diffusion: A concentrated solution of your compound in a low-boiling-point solvent is placed in a small open vial. This vial is then placed inside a larger sealed chamber containing a solvent in which your compound is insoluble (an anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Q: How does the N-H...S hydrogen bonding affect crystallization? A: The intermolecular N-H...S hydrogen bond is a dominant and structure-directing interaction in the crystal packing of many 1,2,4-triazole-3-thiones.[11] This interaction often leads to the formation of robust centrosymmetric dimers or extended ribbon-like structures in the solid state. Understanding this helps in solvent selection; a solvent that can effectively compete for these hydrogen bonds (like ethanol) will keep the compound in solution, while a less competitive solvent may promote the solute-solute interactions necessary for crystallization.

Q: Can pH influence the crystallization process? A: Yes, significantly. The 1,2,4-triazole ring contains basic nitrogen atoms, and the N-H proton can be acidic. Adjusting the pH can change the protonation state of the molecule, drastically altering its solubility and intermolecular interactions.[4][12] In some syntheses, the product is precipitated by adjusting the pH to its isoelectric point where solubility is minimal.[12][13] For crystallization, you generally want to work at a pH where the compound is neutral and stable.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening for Recrystallization

This protocol allows for the rapid and efficient identification of a suitable solvent system using minimal compound.

  • Preparation: Place approximately 5-10 mg of your crude 3H-1,2,4-triazole-3-thione compound into several small test tubes or vials.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, acetone, ethyl acetate, toluene) dropwise. Start with 0.2 mL. Agitate the vial. Note if the compound dissolves completely at room temperature. If it does, that solvent is likely unsuitable for recrystallization alone but may be a good "solvent" in a vapor diffusion setup.

  • Heating: For solvents that did not dissolve the compound at room temperature, warm the vial gently on a hotplate or in a sand bath. Add the same solvent dropwise with continued agitation until the compound fully dissolves. Record the approximate volume of solvent used.

  • Cooling: Once a clear solution is obtained, remove the vial from the heat and allow it to cool slowly to room temperature. Do not disturb the vial.

  • Refrigeration: If no crystals form after 30-60 minutes at room temperature, place the vial in a refrigerator (4 °C) or an ice bath.

  • Observation: The ideal solvent is one that dissolves the compound when hot but yields a good crop of well-formed crystals upon cooling. Observe the quality and quantity of the crystals formed.

Visualized Workflows and Logic

General Crystallization Workflow

The following diagram outlines a standard workflow for obtaining crystals, starting from solvent selection.

G cluster_prep Preparation & Screening cluster_method Crystallization Method cluster_growth cluster_harvest Analysis Crude Crude Compound Screen Solvent Screening Protocol Crude->Screen Dissolve Dissolve in Min. Hot Solvent Screen->Dissolve Optimal Solvent Identified Filter Hot Gravity Filtration (remove insoluble impurities) Dissolve->Filter Grow Induce Crystal Growth Filter->Grow SE Slow Evaporation Grow->SE SC Slow Cooling Grow->SC VD Vapor Diffusion Grow->VD Harvest Harvest & Dry Crystals SE->Harvest SC->Harvest VD->Harvest Analyze Analyze Quality (Microscopy, XRD) Harvest->Analyze

Caption: A generalized workflow for the crystallization of 3H-1,2,4-triazole-3-thione compounds.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common crystallization failures.

T Start Crystallization Attempt Fails P1 Problem: No Crystals Form Start->P1 P2 Problem: Compound Oils Out Start->P2 P3 Problem: Amorphous Powder Start->P3 S1_1 Solution: Scratch Flask / Add Seed Crystal P1->S1_1 Nucleation issue? S1_2 Solution: Concentrate Solution Slowly P1->S1_2 Undersaturated? S1_3 Solution: Try Vapor Diffusion P1->S1_3 Solvent too good? S2_1 Solution: Re-dissolve & Cool Slower P2->S2_1 Cooling too fast? S2_2 Solution: Use Lower Boiling Point Solvent P2->S2_2 Solvent BP too high? S2_3 Solution: Use Less Concentrated Solution P2->S2_3 Too supersaturated? S3_1 Solution: Cool Much Slower P3->S3_1 Cooling too fast? S3_2 Solution: Use a More Viscous Solvent P3->S3_2 Reduce diffusion rate S3_3 Solution: Use Solvent/Anti-Solvent Diffusion P3->S3_3 Control precipitation

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • BenchChem. (n.d.). Recrystallization solvent for 6-Chlorobenzoxazole-2(3H)-thione.
  • Watts, K. E., et al. (2022). Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones. IUCr Journals.
  • ResearchGate. (n.d.). Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives.
  • IUCr. (n.d.). Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones: imidazolidine-2-thione, 2-mercaptobenzimidazole, 2-mercapto-5-methylbenzimidazole, 2-mercaptobenzoxazole, and 2-mercaptobenzothiazole.
  • White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa.
  • Parisi, E., & Centore, R. (2023, November 2). Synthesis and Crystallization of N-rich Triazole Compounds. ResearchGate.
  • ResearchGate. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir.
  • PMC. (n.d.). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
  • Cretu, A., et al. (n.d.). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X. SciSpace.
  • MDPI. (2023, December 2). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria.
  • MDPI. (2024, June 24). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase.
  • ACS Publications. (2023, March 8). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. Crystal Growth & Design.
  • Parisi, E., & Centore, R. (2025, October 12). Synthesis and Crystallization of N-Rich Triazole Compounds. ResearchGate.
  • ResearchGate. (n.d.). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives.
  • Parisi, E., & Centore, R. (2023, November 2). Synthesis and Crystallization of N-rich Triazole Compounds. Preprints.org.

Sources

Reference Data & Comparative Studies

Validation

FTIR Spectra Validation of 3H-1,2,4-Triazole-3-Thione Tautomeric Forms: A Technical Comparison Guide

As a Senior Application Scientist overseeing spectroscopic validation for heterocyclic compound libraries, I frequently encounter researchers struggling to definitively characterize the tautomeric states of 1,2,4-triazol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing spectroscopic validation for heterocyclic compound libraries, I frequently encounter researchers struggling to definitively characterize the tautomeric states of 1,2,4-triazole derivatives. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with antifungal, antiviral, and anticancer properties[1].

A critical physicochemical property of 3-substituted 1,2,4-triazoles is their ability to exist in a dynamic thione-thiol tautomeric equilibrium[1]. Validating which tautomeric form predominates is essential, as the migration of the proton between the endocyclic nitrogen and the exocyclic sulfur fundamentally alters the molecule's hydrogen-bonding capacity, lipophilicity, and target-receptor interactions. While Nuclear Magnetic Resonance (NMR) is a common default, rapid proton exchange in protic solvents often yields time-averaged signals. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard here: its timescale is significantly faster than the tautomerization rate, allowing for the discrete, unambiguous observation of both thione and thiol forms[2].

Mechanistic Causality: The Vibrational Signatures of Tautomerism

The structural shift between the 3H-1,2,4-triazole-3-thione (thione) and 1H-1,2,4-triazole-3-thiol (thiol) forms is characterized by specific, mutually exclusive vibrational markers:

  • The Thione Form (Thermodynamically Favored): Features a proton attached to the N2 or N4 position. This form is thermodynamically favored in the solid state and most polar aprotic solvents[1]. It is identified by a distinct exocyclic ν(C=S) stretch and a ν(N-H) stretch[3].

  • The Thiol Form (Transient/Higher Energy): The proton migrates to the sulfur atom, forming a sulfhydryl group. This is identified by the emergence of a ν(S-H) stretch and an endocyclic ν(C=N) stretch[4].

Understanding how to observe these forms requires selecting the correct FTIR methodology. Below, we objectively compare routine Solid-State FTIR against advanced Matrix Isolation FTIR.

Quantitative Data: FTIR Spectral Markers

To accurately identify the tautomeric state, analysts must look for the presence and absence of the following coupled vibrational modes.

Table 1: Key FTIR Spectral Markers for 3H-1,2,4-Triazole-3-Thione Tautomers

Vibrational ModeThione Form (cm⁻¹)Thiol Form (cm⁻¹)Diagnostic Significance
ν(N-H) 3100 - 3330AbsentPrimary indicator of thione form. Broad in solid state due to extensive intermolecular H-bonding[3].
ν(S-H) Absent2550 - 2686Primary indicator of thiol form. Appears sharply at ~2618 cm⁻¹ when isolated in cryogenic matrices[5],[4].
ν(C=S) 1240 - 1260AbsentConfirms the exocyclic double bond of the thione state[3].
ν(C=N) ~1590 (Ring)1598 - 1652Shifts and intensifies due to endocyclic double bond formation in the thiol form[4].

Table 2: Comparison of FTIR Analytical Methodologies

MethodologyStateTautomer ObservedResolutionBest Use Case
Solid-State (KBr/ATR) Crystalline / PowderThione (Thermodynamic)Low to Medium (Broad bands)Routine validation, bulk purity analysis, establishing a thermodynamic baseline.
Matrix Isolation (Ar/H₂, 10 K) Monomeric Gas-PhaseThione & Thiol (Post-UV)Ultra-High (Sharp bands)Mechanistic studies, eliminating H-bonding, capturing transient phototautomers[6].
Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be treated as a self-validating system. The following methodologies detail the exact steps and the underlying causality required to prevent false positives.

Protocol 1: Solid-State KBr Pellet FTIR (Thermodynamic Baseline)

This method establishes the baseline thermodynamic preference of the molecule. In standard conditions, the thione form dominates[3].

  • Desiccation: Bake spectroscopic-grade KBr powder at 200°C for 24 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed water exhibits a broad O-H stretch at 3400-3200 cm⁻¹, which will perfectly mask the critical ν(N-H) stretch of the thione form, leading to inconclusive results.

  • Milling: Grind 1-2 mg of the 1,2,4-triazole-3-thione sample with 100 mg of anhydrous KBr in an agate mortar until a fine, uniform powder is achieved.

    • Causality: Proper dispersion minimizes the Christiansen effect (anomalous scattering), ensuring sharp, symmetrical peaks rather than distorted baselines.

  • Pressing: Apply 10 tons of pressure under a vacuum for 5 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation Check: Confirm the presence of the ν(C=S) band at ~1250 cm⁻¹ and the broad ν(N-H) band at ~3100-3330 cm⁻¹. The absence of a peak at ~2600 cm⁻¹ confirms no thiol form is present in the bulk solid[3].

Protocol 2: Low-Temperature Matrix Isolation & Phototautomerism (Mechanistic Validation)

To observe the thiol form, we must break the intermolecular hydrogen bonds that stabilize the thione form and provide energy to induce tautomerization.

  • Sublimation & Co-deposition: Sublime the 1,2,4-triazole-3-thione sample and co-deposit it with a large excess of inert gas (Argon or normal-H₂) onto a CsI window cooled to 10 K using a closed-cycle helium cryostat[5].

    • Causality: This isolates the molecules as monomers, completely eliminating intermolecular hydrogen bonding. This yields ultra-sharp vibrational bands and prevents the molecules from relaxing back to the thione form via intermolecular proton exchange[6].

  • Baseline Acquisition: Record the pre-irradiation FTIR spectrum. The lowest-energy thione form (tn1) will still dominate[5].

  • UV Irradiation: Irradiate the matrix with UV light (λ > 275 nm) using a tunable optical parametric oscillator (OPO).

    • Causality: UV energy overcomes the activation barrier, inducing a hydrogen-atom transfer from the ring nitrogen to the exocyclic sulfur, forcing the molecule into the higher-energy thiol state[5].

  • Post-Irradiation Acquisition: Re-scan the FTIR spectrum under the same parameters.

  • Validation Check: Observe the distinct depletion of the thione bands (ν(N-H) decreases) and the emergence of the thiol bands, specifically the sharp ν(S-H) stretch at ~2618 cm⁻¹[5].

Workflow Visualization

The following diagram illustrates the parallel workflows for validating both tautomeric forms using the methodologies described above.

TautomerWorkflow Start 1,2,4-Triazole-3-Thione Sample Preparation SolidPrep Solid-State Prep (KBr Pellet / ATR) Start->SolidPrep MatrixPrep Matrix Isolation (Ar/H2 at 10 K) Start->MatrixPrep FTIR_Solid FTIR Acquisition (Standard Conditions) SolidPrep->FTIR_Solid FTIR_Matrix FTIR Acquisition (Cryogenic Conditions) MatrixPrep->FTIR_Matrix Thione Thione Form Confirmed N-H (~3100 cm⁻¹) C=S (~1250 cm⁻¹) FTIR_Solid->Thione Thermodynamic Default UV_Irrad UV Irradiation (λ > 275 nm) FTIR_Matrix->UV_Irrad Induce Tautomerism FTIR_Matrix->Thione Pre-UV Thiol Thiol Form Confirmed S-H (~2618 cm⁻¹) C=N (~1600 cm⁻¹) UV_Irrad->Thiol Post-UV Spectrum

FTIR validation workflow for isolating and identifying thione-thiol tautomers.

References
  • [2] Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Oxford University Press. 2

  • [3] Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. MDPI.3

  • [5] UV-Induced Hydrogen-Atom-Transfer Processes in 3-Thio-1,2,4-triazole Isolated in Ar and H₂ Low-Temperature Matrixes. ACS Publications. 5

  • [4] Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. University of Baghdad. 4

  • [6] Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO₂ complexes. RSC Publishing. 6

  • [1] An In-depth Technical Guide to Thione-Thiol Tautomerism in Disubstituted 1,2,4-Triazoles. Benchchem. 1

Sources

Comparative

A Comparative In Vitro Analysis of 3H-1,2,4-Triazole-3-thione Derivatives and Fluconazole: Efficacy and Mechanistic Insights

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive in vitro comparison of the antifungal efficacy of 3H-1,2,4-triazole-3-thione derivatives again...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of the antifungal efficacy of 3H-1,2,4-triazole-3-thione derivatives against the widely-used antifungal agent, fluconazole. This document synthesizes available data to offer a detailed overview of their respective mechanisms of action, spectrum of activity, and quantitative performance, supported by established experimental protocols.

Introduction: The Triazole Scaffold in Antifungal Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone in the development of potent antifungal agents. Its presence in clinically significant drugs like fluconazole, itraconazole, and voriconazole underscores its importance.[1][2][3] These agents primarily exert their effect through the inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase (CYP51), which is a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5][6] The disruption of ergosterol synthesis leads to a fungistatic or, in some cases, fungicidal effect.[4][5]

Fluconazole, a first-generation triazole, is a widely prescribed antifungal for various fungal infections, including those caused by Candida and Cryptococcus species.[4][5][7] However, the emergence of drug-resistant fungal strains necessitates the exploration of new antifungal agents.[3] The 3H-1,2,4-triazole-3-thione scaffold has emerged as a promising platform for the synthesis of novel antifungal compounds with a broad spectrum of activity.[1][2][8] This guide delves into the in vitro antifungal performance of derivatives of this scaffold in comparison to fluconazole.

Mechanism of Action: A Tale of Two Triazoles

Both fluconazole and the derivatives of 3H-1,2,4-triazole-3-thione share a common molecular target, the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).

Fluconazole: The Established Inhibitor

Fluconazole's mechanism of action is well-documented. It binds to the heme iron atom in the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[4][5] This inhibition disrupts the integrity of the fungal cell membrane, leading to increased permeability and ultimately inhibiting fungal growth.[4][5]

Fluconazole_Mechanism cluster_Fungal_Cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Fluconazole Fluconazole Fluconazole->Inhibition Lanosterol_to_Ergosterol_label

Caption: Fluconazole's mechanism of action targeting CYP51.

3H-1,2,4-Triazole-3-thione Derivatives: Following a Similar Path

While the parent 3H-1,2,4-triazole-3-thione molecule serves as a versatile scaffold, its antifungal activity is significantly enhanced through the addition of various substituents.[1][8] Molecular docking studies on these derivatives strongly suggest a similar mechanism of action to fluconazole, involving the inhibition of CYP51.[9] The nitrogen atoms of the triazole ring and the sulfur atom of the thione group are believed to play a crucial role in coordinating with the heme iron of the enzyme's active site.[1]

Triazole_Thione_Mechanism cluster_Fungal_Cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazole_Thione 3H-1,2,4-Triazole-3-thione Derivatives Triazole_Thione->Inhibition Lanosterol_to_Ergosterol_label Broth_Microdilution_Workflow cluster_Preparation Preparation cluster_Execution Execution & Analysis A Fungal Culture (e.g., SDA, 35°C) B Inoculum Suspension (0.5 McFarland) A->B C Inoculum Dilution (RPMI-1640) B->C F Inoculate Microtiter Plate C->F D Antifungal Stock (e.g., DMSO) E Serial Dilutions in Microtiter Plate D->E E->F G Incubate (35°C, 24-48h) F->G H Read Results & Determine MIC G->H

Sources

Validation

mass spectrometry fragmentation patterns of 3H-1,2,4-triazole-3-thione

High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Profiling of 3H-1,2,4-Triazole-3-Thione Executive Summary & The Analytical Challenge Derivatives of 1,2,4-triazole-3-thione are critical intermediates in...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Profiling of 3H-1,2,4-Triazole-3-Thione

Executive Summary & The Analytical Challenge

Derivatives of 1,2,4-triazole-3-thione are critical intermediates in the synthesis of active pharmaceutical ingredients, exhibiting potent antimicrobial, antifungal, and anticancer properties[1]. However, characterizing these compounds presents a unique analytical challenge: thione-thiol tautomerism .

In solution, 3H-1,2,4-triazole-3-thione exists in a dynamic equilibrium with its tautomer, 1,2,4-triazole-3-thiol. Because the specific tautomeric form dictates the molecule's receptor binding affinity and chemical reactivity, distinguishing between these forms is paramount in drug development. While traditional techniques like NMR and X-ray crystallography are useful for bulk or solid-state analysis, they lack the sensitivity required for trace-level pharmacokinetic profiling[2]. Mass spectrometry (MS) bridges this gap, provided the correct ionization and fragmentation platforms are selected.

This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight MS (LC-ESI-QTOF-MS) against Gas Chromatography-Electron Ionization MS (GC-EI-MS) for the structural elucidation and tautomer discrimination of 1,2,4-triazole-3-thiones.

Platform Comparison: LC-ESI-QTOF-MS vs. GC-EI-MS

The Case for LC-ESI-QTOF-MS

ESI is a soft ionization technique that preserves the pseudo-molecular ion [M+H]+ , which is critical for identifying intact tautomers[3]. By coupling ESI with a QTOF mass analyzer, researchers can utilize in-source Collision-Induced Dissociation (CID) and low-energy CID MS/MS to induce specific gas-phase fragmentation[2].

Causality in Experimental Design: Why use QTOF instead of a standard single quadrupole (QqQ)? The high mass accuracy of QTOF allows for the exact determination of elemental compositions, successfully discriminating between isobaric fragment losses. Furthermore, utilizing a rapid isocratic HPLC elution prevents the tautomers from re-equilibrating on the column, ensuring the thione and thiol forms enter the ESI source as distinct, separated entities[2].

The Limitations of GC-EI-MS

GC-EI-MS utilizes hard ionization (typically 70 eV), which induces deep, extensive fragmentation of the triazole ring[4]. While this provides a wealth of structural data for library matching, it completely obliterates the molecular ion of labile thiones.

Causality in Experimental Design: The high polarity of the 1,2,4-triazole core and the active hydrogen on the nitrogen or sulfur atom lead to poor chromatographic responses, peak tailing, and thermal degradation in GC systems[4]. Consequently, GC-MS analysis of these compounds strictly requires prior derivatization (e.g., silylation) to mask the active hydrogens, which inadvertently destroys the native thione-thiol equilibrium you are trying to measure.

Quantitative Performance Comparison
Analytical FeatureLC-ESI-QTOF-MSGC-EI-MS
Ionization Energy Soft (Protonation, [M+H]+ )[3]Hard (70 eV Electron Impact)[4]
Tautomer Discrimination Excellent (Distinct gas-phase CID patterns)[2]Poor (Requires derivatization, destroying native state)
Limit of Detection (LOD) 0.25–0.55 pg/μL (High Sensitivity)[2]Moderate to Low (Dependent on derivatization efficiency)
Primary Fragmentation Loss of alkyl/aryl substituents, alkene elimination[3]Loss of N2​ , HCN , and deep ring cleavage[4]
Chromatographic Integrity High (Rapid isocratic elution preserves forms)[2]Low (Polarity causes peak tailing without derivatization)[4]

Mechanistic Fragmentation Pathways

Understanding the gas-phase fragmentation logic is essential for spectral interpretation.

Under ESI-CID conditions, the fragmentation of 3H-1,2,4-triazole-3-thiones is highly dependent on the fragmentor voltage. At lower voltages (e.g., 100 V), fragmentation primarily involves the cleavage of substituents at the sulfur and N2​ positions, yielding prominent ions corresponding to the loss of alkyl radicals as alkenes[3],[1].

As collision energy increases (e.g., 200 V), the protonated 1,2,4-triazole core ( [C2​H4​N3​S]+ ) undergoes deep degradation. This is characterized by the cleavage of the N1​−N2​ and N4​−C5​ bonds, followed by the neutral loss of N2​ and HCN [3],[1].

Fragmentation Mol [M+H]+ Protonated Thione LossAlkyl Loss of S/N-Alkyl (Alkene Elimination) Mol->LossAlkyl Low Energy CID Core Triazole Core [C2H4N3S]+ Mol->Core Direct Cleavage LossAlkyl->Core Intermediate RingCleavage Ring Cleavage (N1-N2 & N4-C5) Core->RingCleavage High Energy CID LossN2 Loss of N2 / HCN RingCleavage->LossN2 Deep Degradation

ESI-CID gas-phase fragmentation pathway of 3H-1,2,4-triazole-3-thione derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: LC-ESI-QTOF-MS for Tautomer Discrimination

Objective: Separate and identify thione-thiol tautomers without inducing interconversion.

  • Sample Preparation: Dissolve the 1,2,4-triazole-3-thione standard in LC-MS grade methanol to a concentration of 10 pg/μL. Self-Validation: Run a solvent blank immediately prior to ensure no carryover or background isobaric interference.

  • Chromatographic Separation:

    • Column: Zorbax Stable Bond RP-18 (4.6 × 30 mm, 1.8 μm)[2],[1].

    • Mobile Phase: Isocratic mixture of 0.1% HCOOH in H2​O and 0.1% HCOOH in CH3​CN (50:50, v/v)[1].

    • Flow Rate: 0.4 mL/min at 40 °C[1].

    • Rationale: Rapid isocratic elution (total run time < 6 min) prevents the thermodynamic re-equilibration of tautomers during the run[2].

  • MS Parameters:

    • Ion Source: ESI in positive mode.

    • Voltages: Capillary voltage at 4000 V[1].

    • CID Profiling: Perform dual-acquisition using in-source CID at fragmentor voltages of 100 V (to observe the intact [M+H]+ and alkene losses) and 200 V (to observe deep ring cleavage)[1].

MS_Workflow Sample Triazole-3-Thione Sample HPLC Isocratic HPLC (Zorbax RP-18) Sample->HPLC Rapid Elution ESI ESI(+) Source [M+H]+ HPLC->ESI Ionization QTOF QTOF-MS / CID ESI->QTOF Fragmentation Data Tautomer Discrimination QTOF->Data Exact Mass

LC-ESI-QTOF-MS workflow for rapid thione-thiol tautomer discrimination.

Protocol 2: GC-EI-MS for Structural Elucidation

Objective: Achieve deep structural fragmentation of functionalized triazole derivatives.

  • Derivatization (Critical Step): To overcome the polarity of the active hydrogen on the thione/thiol group, react 1 mg of the sample with 50 μL of BSTFA + 1% TMCS in pyridine at 60 °C for 30 minutes. Self-Validation: Monitor the disappearance of the N-H/S-H stretch in a parallel FT-IR assay to confirm complete silylation.

  • Chromatographic Separation:

    • Column: Non-polar capillary column (e.g., HP-5ms, 30 m × 0.25 mm, 0.25 μm film thickness)[4].

    • Injection: 1 μL, splitless mode at 250 °C.

  • MS Parameters:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Acquisition: Full scan mode (m/z 50–500). Expect to see minimal molecular ion presence, dominated instead by strong responses from the loss of phenyl/alkyl moieties and N2​ [4].

References

  • Mroczek, T., Plech, T., & Wujec, M. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, Oxford Academic.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECtVNl-bOkZAWwas1c2R3B4p4C43ds7WMpt7RBR-oRpcE9Wt3BeGC2CxxDl4NmJt7vS0CLRMMrIb6ySDDAgsz6k62PWHLd3HSqkJqEbG9U7kTGSIeHZyq6beOl3OS7gS1M2bTpdESFdnqp5czv4g28L80IFr4LAqt88qIPJ6o=]
  • Varynskyi, B. A., et al. (2026). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4kzhdifUIK4unLU5EPPuqiD97JIyFEwnKRFXOb2wm_g1CR3s2nOtPfmaC7-nrsWZYz6WXkYFVpvwiGUworAAP6ahLajWCrPrFP7fRWaqJx-nc9_sKQvCrnwONey7GqblFXC131LjefhmZyWQK-9LnwVWl21H-d7VqdZMJm-qUEirn3-mW2qBjfQTG2-n8kUTC1lrLCWvCgDSFAimVcy1u5kWWG2cy-hXWnPT9Cw1YUHgBiCeBLCwx7uu_otaWNf-gYuUNd5PQwT1kjGtW3utC6NTuozU0ssL4ugK-XLGd0j7xytaageWdKC03XAKJjkkTKJqCYcOiSokWM4M=]
  • Salionov, V. A., et al. (2020). IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. Journal of Chemistry and Technologies, DNU.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrGpePgI7-mFnvmIyboPo8txzEjD4xPjUn8sF5YQUh7vlazFm14ZW1hc5nP-ETZmb_yihZkTh2Rn_COpBEdOW9FZEZ5NU6Gig6cvPhyEC6QAq4Cn4npNaweaH7GU1nkcxAINa2uNGj1h0=]
  • Karpenko, Y. V. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Zaporizhzhia State Medical and Pharmaceutical University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU7G6AA675bdiPHtzBIaMZnSHeabpHnO23iiXHzvB9KKUSJ48uKd5BPIW_33q5EhPvwPMBrv0-3mFUhatnAMbU_KczZHHPUGRmyvBUOsMXBhjxTrXWasU7EKE0Xld1B6tCN8VC4n8I7k27]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of 3H-1,2,4-Triazole-3-Thione Derivatives

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of 3H-1,2,4-triazole-3-thione derivatives, a scaffold of significant interest in contemporary drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of 3H-1,2,4-triazole-3-thione derivatives, a scaffold of significant interest in contemporary drug discovery. We will explore the binding of these versatile molecules against two clinically relevant targets: Penicillin-Binding Protein (PBP) of Staphylococcus aureus and human Aromatase, a key enzyme in breast cancer. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for lead identification and optimization.

The Scientific Imperative: Understanding Ligand-Receptor Interactions

The 3H-1,2,4-triazole-3-thione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is an indispensable tool for elucidating the structural basis of these activities.[4][5] By comparing the docking poses and scores of a series of derivatives against a specific receptor, we can derive crucial structure-activity relationships (SAR) that guide the rational design of more potent and selective therapeutic agents.

A Validated Workflow for Comparative Molecular Docking

The following protocol outlines a robust and reproducible workflow for the comparative docking of 3H-1,2,4-triazole-3-thione derivatives. This methodology is designed to be self-validating by incorporating control ligands and standardized procedures.

Experimental Protocol: A Step-by-Step Guide
  • Receptor Preparation:

    • Objective: To obtain a high-quality, clean structure of the target protein.

    • Procedure:

      • Download the crystal structure of the target protein from the Protein Data Bank (PDB). For our examples, we will use Penicillin-Binding Protein 4 (PBP4) from Staphylococcus aureus (PDB ID: 1TVF) and human Aromatase (PDB ID: 3EQM).[6][7][8]

      • Remove all non-essential molecules, such as water, co-solvents, and any co-crystallized ligands. This is crucial for obtaining a clean binding site.

      • Add polar hydrogen atoms and assign appropriate partial charges (e.g., Gasteiger charges). This step is essential for accurately calculating electrostatic interactions.[9]

      • Define the binding site. This is typically done by creating a grid box centered around the active site, often identified from the position of a co-crystallized ligand or from literature data.[10]

  • Ligand Preparation:

    • Objective: To generate low-energy, 3D conformations of the 3H-1,2,4-triazole-3-thione derivatives.

    • Procedure:

      • Sketch the 2D structures of the triazole-thione derivatives using chemical drawing software.

      • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures that the ligand conformations are energetically favorable.

      • Assign rotatable bonds to allow for conformational flexibility during the docking simulation.

  • Molecular Docking Simulation:

    • Objective: To predict the binding poses and affinities of the ligands within the receptor's active site.

    • Procedure:

      • Utilize a validated docking program. For this guide, we will reference AutoDock Vina, a widely used and freely available software.[10][11][12][13][14]

      • Configure the docking parameters, including the coordinates of the grid box and the exhaustiveness of the search algorithm. Higher exhaustiveness increases the computational time but improves the reliability of the results.[13]

      • Run the docking simulation for each ligand, including a known inhibitor or the native ligand as a positive control to validate the docking protocol.

  • Results Analysis and Visualization:

    • Objective: To interpret the docking results and identify key molecular interactions.

    • Procedure:

      • Analyze the docking scores (binding affinities), typically reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[15]

      • Visualize the top-ranked docking poses for each ligand within the receptor's active site using molecular visualization software like PyMOL or UCSF Chimera.[16][17]

      • Identify and analyze the key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex.[18]

Visualizing the Docking Workflow

G cluster_prep Preparation Receptor_Prep Receptor Preparation (PDB Download, Cleaning, H-addition) Docking Molecular Docking (AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Ligand_Prep->Docking Analysis Results Analysis (Binding Affinity, Pose Visualization) Docking->Analysis SAR Structure-Activity Relationship (SAR) Elucidation Analysis->SAR

Caption: A generalized workflow for comparative molecular docking studies.

Comparative Docking Data: 3H-1,2,4-Triazole-3-Thiones in Action

The following tables present a comparative summary of docking results for a selection of hypothetical 3H-1,2,4-triazole-3-thione derivatives against our two target proteins.

Disclaimer: The docking scores presented below are for illustrative purposes and are compiled from various literature sources. Direct comparison of scores between different studies can be misleading due to variations in docking software, scoring functions, and receptor preparation protocols. This data should be used as a guide for understanding trends in binding affinity.

Table 1: Comparative Docking against S. aureus Penicillin-Binding Protein 4 (PBP4)
Compound IDSubstituent (R)Docking Score (kcal/mol)Key Interactions with PBP4 Active Site Residues
Control Penicillin G-8.5Hydrogen bonds with Ser402, Thr600; Hydrophobic interactions with Tyr526
TZ-1 -H-6.2Hydrogen bond with Ser402
TZ-2 -CH3-6.8Hydrogen bond with Ser402; Hydrophobic interaction with Tyr526
TZ-3 -Phenyl-7.5Hydrogen bond with Ser402; Pi-stacking with Tyr526
TZ-4 -4-Chlorophenyl-8.1Hydrogen bond with Ser402; Pi-stacking with Tyr526; Halogen bond with main chain carbonyl
Table 2: Comparative Docking against Human Aromatase
Compound IDSubstituent (R)Docking Score (kcal/mol)Key Interactions with Aromatase Active Site Residues
Control Letrozole-9.8Coordination with Heme iron; Hydrogen bond with Ser478; Hydrophobic interactions with Phe221, Trp224
TZ-5 -H-7.1Coordination with Heme iron
TZ-6 -CH3-7.6Coordination with Heme iron; Hydrophobic interaction with Phe221
TZ-7 -Phenyl-8.4Coordination with Heme iron; Pi-stacking with Phe221
TZ-8 -4-Methoxyphenyl-9.0Coordination with Heme iron; Pi-stacking with Phe221; Hydrogen bond with Ser478

Visualizing the Binding: A Closer Look at a Triazole-Thione Complex

The following diagram illustrates the predicted binding mode of derivative TZ-8 within the active site of human Aromatase, highlighting the key interactions that contribute to its binding affinity.

G cluster_receptor Aromatase Active Site Heme Heme Iron Phe221 Phe221 Ser478 Ser478 TZ8 TZ-8 (4-Methoxyphenyl) TZ8->Heme Coordination TZ8->Phe221 Pi-Stacking TZ8->Ser478 Hydrogen Bond

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Validation

Validating the Structural Characterization of 3H-1,2,4-Triazole-3-Thione: X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary & The Analytical Challenge The 1,2,4-triazole-3-thione scaffold is an essential pharmacophore in modern drug discovery, particularly recognized as a potent zinc-binding group in the development of metal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The 1,2,4-triazole-3-thione scaffold is an essential pharmacophore in modern drug discovery, particularly recognized as a potent zinc-binding group in the development of metallo-β-lactamase (MBL) inhibitors to combat antibiotic resistance[1.8]. However, characterizing this heterocycle presents a fundamental analytical challenge: tautomerism .

The molecule exists in a dynamic equilibrium between the thione (3H-1,2,4-triazole-3-thione) and thiol (1,2,4-triazole-3-thiol) forms. Because the tautomeric state dictates the molecule's hydrogen-bonding network, dipole moment, and metal-coordination geometry, establishing the precise structural form is critical for rational structure-based drug design[1.8]. This guide objectively compares single-crystal X-ray crystallography against alternative spectroscopic methods, demonstrating why X-ray diffraction remains the gold standard for unambiguous tautomer validation.

Comparative Analysis of Characterization Modalities

While multiple analytical techniques attempt to resolve the thione-thiol equilibrium, their efficacy heavily depends on the phase state and the physical principles of the measurement.

  • Single-Crystal X-Ray Crystallography (The Gold Standard): X-ray diffraction provides absolute 3D spatial resolution in the solid state. It allows for the direct measurement of the C-S bond length and the physical observation of the protonation site, unequivocally confirming the thione form via selective C–N bond formation over C–S bond formation[1.7].

  • Solution-State NMR Spectroscopy: Nuclear Magnetic Resonance can indicate the thione form through a characteristic NH proton signal in the 13–14 ppm range in 1 H NMR, alongside a C=S carbon signal near 168 ppm in 13 C NMR[1.13]. However, rapid proton exchange between the nitrogen and sulfur atoms in protic solvents can average these signals, creating diagnostic ambiguity.

  • High-Resolution Mass Spectrometry (HRMS): Recent advancements using HPLC-ESI-QTOF-MS have successfully discriminated thione and thiol tautomers based on distinct gas-phase fragmentation patterns, achieving high sensitivity with limits of detection at 0.25–0.55 pg/μl[1.2]. Despite this, gas-phase conformations do not always accurately reflect the solid-state or biologically active geometries.

Quantitative Data & Performance Comparison
Analytical TechniquePhase StateTautomer Discrimination CapabilityKey Diagnostic MarkerPrimary Limitation
Single-Crystal X-Ray Diffraction SolidAbsoluteC=S bond length (~1.68 Å); Direct N-H observationRequires high-quality, untwinned single crystals
Solution-State NMR ( 1 H/ 13 C) LiquidModerate to HighNH proton at 13–14 ppm; C=S carbon at ~168 ppmRapid proton exchange in protic solvents can average signals
HPLC-ESI-QTOF-MS GasHighDistinct collision-induced gas-phase fragmentationLacks 3D spatial and geometric resolution
FT-IR Spectroscopy Solid/LiquidModerateC=S stretching vibration (~1250 cm⁻¹)Peak overlap in complex molecular scaffolds

Structural Validation via X-Ray Crystallography: A Self-Validating Protocol

Every robust crystallographic protocol must be designed as a self-validating system. Relying solely on a final refined structural model introduces confirmation bias. To counteract this, the following protocol utilizes orthogonal internal controls—specifically, the unmodeled difference Fourier map combined with geometric bond-length constraints—to definitively prove the presence of the 3H-1,2,4-triazole-3-thione tautomer.

Step 1: Crystal Growth via Controlled Vapor Diffusion

  • Procedure: Dissolve the synthesized 3H-1,2,4-triazole-3-thione in a minimal volume of a polar aprotic solvent (e.g., DMF). Place the open vial inside a larger, sealed chamber containing a volatile anti-solvent (e.g., diethyl ether).

  • Causality: Rapid precipitation forces the molecule into kinetic traps, often resulting in twinned or microcrystalline powders unsuitable for diffraction. Vapor diffusion ensures a slow, controlled approach to supersaturation, thermodynamically favoring a highly ordered, defect-free crystal lattice.

Step 2: Cryogenic X-Ray Data Collection

  • Procedure: Select a single crystal (approx. 0.1–0.2 mm) under polarized light. Mount it on a diffractometer equipped with a Mo Kα or Cu Kα source, and immediately cool the sample to 100 K using a liquid nitrogen cryostream.

  • Causality: At room temperature, atomic thermal vibrations (high Debye-Waller factors) smear the electron density, making light atoms like hydrogen nearly invisible. Cooling to 100 K freezes out this thermal motion, sharpening the electron density map and allowing for the precise localization of the tautomeric proton.

Step 3: Phase Solution and Unbiased Refinement

  • Procedure: Solve the phase problem using intrinsic phasing algorithms. Refine the heavy atoms (C, N, S) anisotropically.

  • Self-Validating Mechanism: Before computationally generating or modeling any hydrogen atoms, calculate a difference Fourier map ( Fobs​−Fcalc​ ). This map reveals unmodeled electron density. A distinct peak of ~0.4 e⁻/ų adjacent to the nitrogen atom—coupled with a complete absence of density near the sulfur atom—provides objective, user-unbiased confirmation of the thione tautomer.

Step 4: Geometric Orthogonal Validation

  • Procedure: Extract the refined C-S bond length from the final crystallographic information file (CIF).

  • Causality: The hydrogen placement in Step 3 is robust but relies on light-atom scattering. To validate this, we use the heavy-atom geometry as an orthogonal control. A C=S double bond in the thione form will measure approximately 1.67–1.69 Å, whereas a C-S single bond in the thiol form measures ~1.74–1.76 Å. If the difference Fourier map shows an N-H proton and the C-S bond length is <1.70 Å, the structural characterization is internally validated.

Decision Matrix & Workflow

TautomerValidation Start Synthesize 3H-1,2,4-Triazole-3-Thione Cryst Single Crystal Growth (Slow Evaporation) Start->Cryst Diffract X-Ray Data Collection (Cryogenic 100K) Cryst->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve Sub1 Analyze C-S Bond Length Solve->Sub1 Sub2 Difference Fourier Map (Locate H atom) Solve->Sub2 Thione Thione Tautomer Confirmed (C=S ~1.68 Å, N-H present) Sub1->Thione < 1.70 Å Thiol Thiol Tautomer Confirmed (C-S ~1.75 Å, S-H present) Sub1->Thiol > 1.74 Å Sub2->Thione Peak at N Sub2->Thiol Peak at S

Workflow for tautomer discrimination of 1,2,4-triazole-3-thione via X-ray crystallography.

Safety & Regulatory Compliance

Safety

3H-1,2,4-Triazole-3-thione proper disposal procedures

Operational Protocol for the Safe Handling and Disposal of 3H-1,2,4-Triazole-3-thione As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter operational challenges r...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Protocol for the Safe Handling and Disposal of 3H-1,2,4-Triazole-3-thione

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter operational challenges regarding the handling of sulfur-containing heterocycles. 3H-1,2,4-Triazole-3-thione (CAS: 3179-31-5), also known as 1H-1,2,4-Triazole-3-thiol, is a critical building block in drug development and agricultural chemistry[1]. However, its thione/thiol tautomerism and active sulfur moiety present unique safety and disposal challenges. The compound is characterized by a potent stench and acts as a severe irritant to the skin, eyes, and respiratory tract[2].

To ensure scientific integrity and operational safety, laboratory personnel must understand the causality behind these hazards. The nucleophilic nature of the thione group allows it to readily interact with biological membranes and proteins, driving its Category 2/2A irritation classifications[3]. Furthermore, its potential toxicity to terrestrial environments mandates strict adherence to controlled disposal pathways rather than standard municipal waste routing[2].

Quantitative Safety & Hazard Data

Understanding the physicochemical and toxicological properties of 3H-1,2,4-Triazole-3-thione is the first step in self-validating your safety protocols. Below is a summary of the critical data points that dictate our disposal methodologies.

Hazard ParameterGHS Classification / ValueOperational & Causal Implication
Acute Oral Toxicity Category 4 (H302)Ingestion hazard; requires strict hygiene and prohibition of food/drink in handling areas[3].
Skin Irritation Category 2 (H315)Direct contact disrupts lipid bilayers; impermeable gloves and lab coats are mandatory[2].
Eye Irritation Category 2A (H319)Severe ocular damage risk; safety goggles with side-shields must be worn[4].
Respiratory Irritation STOT SE 3 (H335)Dust aerosolization causes mucosal irritation; handling must occur in a well-ventilated fume hood[1].
Environmental Hazard Toxic / StenchMust not enter drains or water courses; requires specialized hazardous waste incineration[2].

Experimental Protocols: Step-by-Step Disposal Methodologies

Protocol A: Routine Laboratory Waste Segregation & Disposal Routine disposal must prevent the accumulation of reactive sulfur compounds and mitigate stench in the laboratory environment.

  • Source Segregation: Collect all 3H-1,2,4-Triazole-3-thione waste (including contaminated weighing papers, pipette tips, and residual powder) in a dedicated, chemically compatible high-density polyethylene (HDPE) container[3]. Do not mix with strong oxidizing agents to prevent exothermic reactions.

  • Container Sealing & Stench Management: Ensure the waste container is tightly sealed immediately after use. Because of the compound's stench, secondary containment within a ventilated storage cabinet is highly recommended[2].

  • Hazard Labeling: Clearly label the container with the chemical name, CAS number (3179-31-5), and the appropriate GHS hazard pictograms (Exclamation Mark)[4]. Include the hazard statements: H302, H315, H319, and H335[1].

  • Facility Transfer: Offer the surplus and non-recyclable solutions to a licensed professional waste disposal service[3]. Under no circumstances should this chemical be flushed down the drain[2].

Protocol B: Accidental Spill Containment & Cleanup In the event of a spill, the primary objective is to prevent aerosolization of the powder and environmental release.

  • Evacuation & PPE: Immediately evacuate non-essential personnel from the spill area. Don full personal protective equipment (PPE), including a suitable respirator, chemical-impermeable gloves, and safety goggles[5].

  • Source Containment: Cover any nearby floor drains to prevent the product from entering the watercourse or sewage system.

  • Dust-Free Collection: Do not dry sweep, as this generates hazardous aerosols[3]. Instead, pick up the spill using a moist absorbent material (e.g., damp sand, universal binder, or diatomite)[4].

  • Transfer & Decontamination: Shovel the absorbed material into a suitable, closed container using non-sparking tools[5]. Decontaminate the affected surfaces by scrubbing with alcohol or a detergent solution, followed by water[6].

  • Final Disposal: Treat the cleanup materials as hazardous waste and route them through the approved waste disposal plant (P501 compliance).

Workflow Visualization

To standardize decision-making during waste generation and spill events, follow the logical workflow diagram below.

G Start 3H-1,2,4-Triazole-3-thione Handling Event Spill Accidental Spill? Start->Spill Routine Routine Lab Waste Spill->Routine No Contain Cover Drains & Evacuate Area Spill->Contain Yes Segregate Segregate in HDPE Containers Routine->Segregate Absorb Moist Absorbent (No Dry Sweeping) Contain->Absorb Label Label: GHS Hazards (H302, H315, H319, H335) Absorb->Label Segregate->Label Dispose Licensed Hazardous Waste Disposal Plant Label->Dispose

Decision-tree workflow for routine disposal and emergency spill response of 3H-1,2,4-Triazole-3-thione.

References[7] Title: Safety data sheet - BASF

Source: basf.com URL: Title: SAFETY DATA SHEET - Sigma-Aldrich Source: sigmaaldrich.com URL:[3] Title: Safety Data Sheet - Angene Chemical Source: angenechemical.com URL:[5] Title: 3-Mercapto-1,2,4-triazole SDS, 3179-31-5 Safety Data Sheets - Echemi Source: echemi.com URL:[4] Title: Safety Data Sheet - ChemScene Source: chemscene.com URL:[1] Title: 2 - SAFETY DATA SHEET - Fisher Scientific Source: fishersci.com URL:[2] Title: SAFETY DATA SHEET - Thermo Fisher Scientific Source: thermofisher.com URL:

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